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  • Product: 4-Ethylpyrimidin-5-ol
  • CAS: 1394936-18-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Ethylpyrimidin-5-ol in Advanced Therapeutics

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) has emerged as a highly versatile pyrimidine scaffold[1]. Its unique combination of a nucleophilic hydroxyl group and a lipophilic ethyl chain provides a precise steric and electronic environment, making it an ideal bioisostere and intermediate. This technical whitepaper explores the physicochemical properties, mechanistic synthesis workflows, and pharmacological applications of 4-ethylpyrimidin-5-ol, with a specific focus on its critical role in the development of the clinical-stage Lysophosphatidic Acid Receptor 1 (LPA1) antagonist, BMS-986278[2].

Physicochemical Architecture

The utility of 4-ethylpyrimidin-5-ol stems from its precise molecular architecture. The hydroxyl group at the C5 position serves as a primary nucleophilic handle for etherification, while the ethyl group at C4 introduces a controlled degree of lipophilicity (modulating the logP) and steric shielding. This shielding is critical in drug design to prevent rapid oxidative metabolism at adjacent carbon centers, thereby improving the overall absorption, distribution, metabolism, and excretion (ADME) profile of the final therapeutic molecule[2].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
Chemical Name 4-Ethylpyrimidin-5-olCore scaffold for LPA1 and TPH inhibitors.
CAS Number 1394936-18-5Industry-standard identifier[1].
Molecular Formula C₆H₈N₂OLow molecular weight (124.14 g/mol ) ensures high ligand efficiency[1].
SMILES CCC1=NC=NC=C1OEnables rapid computational docking and SAR modeling[3].
Key Derivatives 2-Chloro-4-ethylpyrimidin-5-olThe C2-chlorine provides a secondary site for cross-coupling or amination[2].

Chemical Reactivity and Synthetic Workflows

To integrate 4-ethylpyrimidin-5-ol into complex APIs, it is frequently synthesized as a halogenated derivative, specifically 2-chloro-4-ethylpyrimidin-5-ol . As a Senior Application Scientist, I emphasize that successful scale-up relies on understanding the causality behind each reagent choice rather than merely following a recipe.

Protocol 1: Synthesis of 2-Chloro-4-ethylpyrimidin-5-ol

This workflow utilizes an iron-catalyzed Kumada-type cross-coupling followed by a stringent Lewis acid-mediated deprotection[2][4].

Step 1: Iron-Catalyzed Grignard Addition

  • Setup: Dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) and Iron(III) acetylacetonate ( Fe(acac)3​ , ~0.05 eq) in anhydrous THF under N2​ at 0°C[4].

  • Addition: Dropwise add a 2.0 M solution of ethylmagnesium chloride in THF (1.1 eq)[4].

  • Causality: The Fe(acac)3​ catalyst is strictly required to direct the ethyl Grignard reagent selectively to the C4-chloride. Without iron, the Grignard reagent would indiscriminately attack both the C2 and C4 positions, or cause ring-opening. The methoxy group at C5 electronically activates the C4 position while protecting the oxygen from nucleophilic attack.

  • Workup: Quench with 1 N HCl, extract with tert-butyl methyl ether (TBME), and purify via column chromatography to yield 2-chloro-4-ethyl-5-methoxypyrimidine[4].

Step 2: Lewis Acid Demethylation

  • Setup: Dissolve the intermediate in anhydrous CH2​Cl2​ under N2​ at room temperature.

  • Addition: Slowly add Boron tribromide ( BBr3​ , 3.0 eq) and stir for 48 hours[2].

  • Causality: Why 3 equivalents of BBr3​ and a 48-hour reaction time? The pyrimidine ring contains two basic nitrogen atoms that immediately coordinate with the Lewis acidic BBr3​ , forming inactive adducts. A stoichiometric excess ensures sufficient free BBr3​ remains to coordinate with the methoxy oxygen, driving the ether cleavage via bromide attack. The electron-deficient nature of the pyrimidine ring reduces the basicity of the methoxy oxygen, necessitating the extended 48-hour reaction time[2].

  • Isolation: Quench carefully with water, extract, and isolate the final 2-chloro-4-ethylpyrimidin-5-ol.

SyntheticWorkflow N1 2,4-Dichloro-5-methoxypyrimidine N2 Grignard Addition Fe(acac)3, EtMgCl, THF, 0°C N1->N2 N3 2-Chloro-4-ethyl-5-methoxypyrimidine [M+H]+ = 173.02 N2->N3 N4 Demethylation BBr3, CH2Cl2, RT, 48h N3->N4 N5 2-Chloro-4-ethylpyrimidin-5-ol [M+H]+ = 159.06 N4->N5

Synthetic workflow for 2-chloro-4-ethylpyrimidin-5-ol highlighting key intermediates.

Pharmacological Application: The LPA1 Axis

The most prominent application of the 4-ethylpyrimidin-5-ol scaffold is in the synthesis of BMS-986278 , a potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1)[2].

Lysophosphatidic acid (LPA) is a bioactive lipid that promotes normal wound healing. However, aberrant LPA signaling through the LPA1 G-protein-coupled receptor (GPCR) induces excessive fibroblast activation, proliferation, and collagen deposition, leading to severe pulmonary fibrotic diseases[2].

During the structure-activity relationship (SAR) optimization of earlier drug candidates, researchers discovered that rigid triaryl scaffolds suffered from low aqueous solubility. By integrating the 4-ethylpyrimidin-5-ol derivative to form an oxycyclohexyl acid framework, the C(sp3) fraction of the molecule was significantly increased. This structural pivot maintained high target potency ( LPA1​Kb​=6.9 nM) while dramatically improving the metabolic stability and ADME properties across multiple species, enabling BMS-986278 to advance into Phase 2 clinical trials for lung fibrosis (NCT04308681)[2].

Pathophysiology LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Agonism Fibroblast Fibroblast Activation & Proliferation LPA1->Fibroblast Downstream Signaling BMS BMS-986278 (Pyrimidine-derived) BMS->LPA1 Antagonism (Kb=6.9 nM) Fibrosis Pulmonary Fibrosis Fibroblast->Fibrosis Collagen Deposition

Mechanism of action for BMS-986278 inhibiting LPA1-mediated pulmonary fibrosis.

Analytical Validation & Self-Correcting Workflows

Trustworthiness in chemical synthesis requires self-validating analytical checkpoints. To guarantee the integrity of the 4-ethylpyrimidin-5-ol derivatives before downstream coupling, the following analytical protocol must be strictly adhered to:

Protocol 2: LC-MS and NMR Validation
  • Mass Spectrometry (LC-MS) Checkpoint:

    • The intermediate 2-chloro-4-ethyl-5-methoxypyrimidine must exhibit an [M+H]+ peak at m/z 173.02 [4].

    • Following BBr3​ deprotection, the product must show a mass shift of exactly -14 Da (loss of the CH2​ unit from the methyl ether), yielding an [M+H]+ peak at m/z 159.06 [4]. Any residual m/z 173 indicates incomplete deprotection, necessitating re-subjection to BBr3​ .

  • Proton NMR ( 1H NMR) Checkpoint:

    • In the intermediate, a sharp singlet integrating to 3 protons will be visible at approximately δ 3.9 ppm, corresponding to the methoxy group.

    • Self-Validation: The absolute disappearance of this δ 3.9 ppm singlet, coupled with the appearance of a broad singlet (> δ 9.0 ppm, solvent dependent) for the newly formed hydroxyl proton, confirms complete conversion to 2-chloro-4-ethylpyrimidin-5-ol[2].

By enforcing these strict analytical gates, researchers ensure that the nucleophilic oxygen is fully unmasked and ready for subsequent etherification steps required to build complex molecules like BMS-986278.

References

  • Source: uni.
  • 4-ethylpyrimidin-5-ol | 1394936-18-5 Source: Sigma-Aldrich URL
  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1)
  • WO2015075023A1 - Tricyclic piperidine compounds Source: Google Patents URL

Sources

Exploratory

Foreword: Charting the Unexplored Territory of a Novel Pyrimidine Derivative

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Ethylpyrimidin-5-ol The pyrimidine scaffold is a cornerstone of medicinal chemistry, giving rise to a vast array of compounds with diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Ethylpyrimidin-5-ol

The pyrimidine scaffold is a cornerstone of medicinal chemistry, giving rise to a vast array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 4-Ethylpyrimidin-5-ol represents a novel, under-investigated entity within this chemical class. This guide is designed for researchers, scientists, and drug development professionals embarking on the characterization of such a compound. It is not a mere collection of protocols but a strategic blueprint for a comprehensive in vitro investigation. We will proceed from broad, unbiased screening to specific target validation and pathway elucidation, constructing a self-validating experimental narrative to uncover the core mechanism of action of 4-Ethylpyrimidin-5-ol.

Chapter 1: Initial Broad-Spectrum Bioactivity Profiling

The first step in characterizing a novel compound is to cast a wide net to identify its potential therapeutic area. Given the well-documented anticancer properties of many pyrimidine derivatives, a logical starting point is to assess the cytotoxicity of 4-Ethylpyrimidin-5-ol against a panel of human cancer cell lines.[2]

Rationale for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell viability.[1][3] It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound. By screening against a diverse panel of cell lines (e.g., representing breast, lung, colon, and hematopoietic cancers), we can identify if the compound has broad cytotoxic effects or exhibits selectivity towards certain cancer types.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of 4-Ethylpyrimidin-5-ol that inhibits 50% of cell growth (IC₅₀) across multiple cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116, K562)

  • Complete growth medium (specific to each cell line)

  • 96-well microplates

  • 4-Ethylpyrimidin-5-ol stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 20% SDS in 0.02 M HCl or DMSO)[4]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of 4-Ethylpyrimidin-5-ol in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plates for 48-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation

The results of the initial screen can be summarized in a table to clearly present the compound's potency and selectivity profile.

Cell Line Cancer Type Hypothetical IC₅₀ (µM) for 4-Ethylpyrimidin-5-ol
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HCT-116Colorectal Carcinoma> 100
K562Chronic Myeloid Leukemia0.8

Interpretation: The hypothetical data suggest that 4-Ethylpyrimidin-5-ol exhibits potent cytotoxic activity, with particular selectivity for the K562 leukemia cell line. This finding provides a strong rationale for focusing subsequent mechanistic studies on pathways commonly dysregulated in hematopoietic malignancies.

Chapter 2: Target Class Identification

The potent and selective activity against a leukemia cell line points towards specific molecular targets. Many pyrimidine derivatives exert their effects by inhibiting protein kinases, which are often dysregulated in cancers like CML.[3][5] Therefore, the next logical step is to screen 4-Ethylpyrimidin-5-ol against a panel of protein kinases, particularly those relevant to leukemia.

Rationale for Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their aberrant activity is a hallmark of cancer. Screening the compound against a diverse kinase panel can rapidly identify its primary molecular target(s), guiding further investigation. A focused panel including kinases like ABL, SRC family kinases, and PIM kinases would be highly relevant based on the K562 cell line data.

Experimental Workflow: Kinase Inhibition Screening

The general workflow for identifying a kinase target involves an initial broad screen followed by more focused validation assays.

G A Initial Cytotoxicity Screen (MTT Assay) B Identify Potent & Selective Cell Line (e.g., K562) A->B C Hypothesize Target Class (e.g., Protein Kinases) B->C D Broad Kinase Panel Screen (e.g., 96 Kinases, Single Dose) C->D E Identify 'Hits' (% Inhibition > 50%) D->E F Dose-Response Assay (Determine IC₅₀ for Hits) E->F G Validate Primary Target (e.g., PIM-1 Kinase) F->G

Caption: Workflow for kinase target identification.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PIM-1 Kinase)

Objective: To quantify the inhibitory potency (IC₅₀) of 4-Ethylpyrimidin-5-ol against a specific kinase target identified from the screening panel (hypothetically, PIM-1 kinase).

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate peptide (e.g., a known PIM-1 substrate)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate luminometer

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the PIM-1 enzyme, the substrate peptide, and varying concentrations of 4-Ethylpyrimidin-5-ol to the kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP (typically at the Kₘ value for the enzyme).

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Quantify Kinase Activity: Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ system. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.[3]

  • Luminescence Measurement: Record the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[3]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC₅₀ value from the dose-response curve.

Hypothetical Data Presentation
Kinase Target Hypothetical IC₅₀ (nM) for 4-Ethylpyrimidin-5-ol
PIM-125
PIM-2150
PIM-3320
ABL1> 10,000
SRC> 10,000

Interpretation: This hypothetical data indicates that 4-Ethylpyrimidin-5-ol is a potent and selective inhibitor of PIM-1 kinase. This provides a strong, testable hypothesis for its mechanism of action in K562 cells.

Chapter 3: Cellular Mechanism of Action and Pathway Validation

With a validated molecular target (PIM-1 kinase), the next crucial step is to confirm that 4-Ethylpyrimidin-5-ol engages this target in a cellular context and produces the expected downstream effects. This involves examining the phosphorylation status of known PIM-1 substrates and assessing the ultimate cellular outcomes, such as effects on the cell cycle and apoptosis.

Rationale for Pathway Analysis

PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and regulating various downstream proteins, including the pro-apoptotic protein BAD. Inhibition of PIM-1 should therefore lead to decreased phosphorylation of BAD at Ser112, which in turn promotes apoptosis. Western blotting is the gold-standard technique to measure these changes in protein phosphorylation.

Signaling Pathway Diagram

G cluster_0 Cellular Signaling Compound 4-Ethylpyrimidin-5-ol PIM1 PIM-1 Kinase Compound->PIM1 Inhibits pBAD p-BAD (Ser112) (Inactive) PIM1->pBAD Phosphorylates BAD BAD (Active) pBAD->BAD Dephosphorylation Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway for 4-Ethylpyrimidin-5-ol.

Experimental Protocol: Western Blotting for p-BAD

Objective: To determine if 4-Ethylpyrimidin-5-ol inhibits PIM-1 activity in K562 cells, as measured by a decrease in the phosphorylation of its downstream substrate, BAD.

Step-by-Step Methodology:

  • Cell Treatment: Treat K562 cells with increasing concentrations of 4-Ethylpyrimidin-5-ol (e.g., 0.1x, 1x, and 10x the IC₅₀ value from the MTT assay) for a defined period (e.g., 6 hours).

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated BAD (p-BAD Ser112).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Repeat the process on the same membrane (after stripping) or a parallel membrane for total BAD and a loading control (e.g., GAPDH or β-actin).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-BAD to total BAD.

Cellular Outcomes: Cell Cycle and Apoptosis Analysis

A logical consequence of inhibiting a pro-survival kinase like PIM-1 is the induction of cell cycle arrest and/or apoptosis. This can be quantified using flow cytometry.

  • Cell Cycle Analysis: Cells are treated with the compound, fixed, and stained with a DNA-intercalating dye like propidium iodide (PI). The DNA content of each cell is measured by flow cytometry, revealing the proportion of cells in the G1, S, and G2/M phases of the cell cycle.

  • Apoptosis Assay: Apoptosis can be measured by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells). This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion: Synthesizing a Coherent Mechanism of Action

By following this structured, multi-faceted approach, we can build a robust, evidence-based model for the in vitro mechanism of action of 4-Ethylpyrimidin-5-ol. The hypothetical results from our outlined experiments converge to a clear narrative: 4-Ethylpyrimidin-5-ol is a potent and selective inhibitor of PIM-1 kinase. This biochemical activity translates into a defined cellular response, characterized by the inhibition of downstream PIM-1 signaling (decreased p-BAD), leading to the induction of apoptosis in sensitive cancer cell lines. This comprehensive guide provides the framework not only for understanding this specific molecule but also for the systematic investigation of any novel bioactive compound.

References

  • The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
  • In vitro and in vivo assay protocols for 4,6-diethoxypyrimidine deriv
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Deriv
  • Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)
  • Design, synthesis, and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid and its 6-methyl derivative as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase and as potential antitumor agents. PubMed.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI.
  • 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polariz
  • Antiviral Action and Cellular Toxicity of Four Thymidine Analogues: 5-Ethyl-, 5-Vinyl-, 5-Propyl-, and 5-Allyl-2′-Deoxyuridine. PMC.
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. PubMed.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. PMC.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Ethyl 4-phenylpyrimidine-5-carboxyl
  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. MDPI.
  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen.
  • Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Tre

Sources

Foundational

Preclinical Pharmacokinetics and ADME Profiling of 4-Ethylpyrimidin-5-ol in Animal Models: A Fragment-Based Case Study

Executive Summary & Rationale In modern fragment-based drug discovery (FBDD), understanding the baseline pharmacokinetic (PK) properties of core chemical building blocks is essential for predicting the metabolic liabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern fragment-based drug discovery (FBDD), understanding the baseline pharmacokinetic (PK) properties of core chemical building blocks is essential for predicting the metabolic liabilities of final active pharmaceutical ingredients (APIs). 4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) is a highly versatile synthetic intermediate. Notably, it serves as a critical structural motif in the synthesis of potent lysophosphatidic acid receptor 1 (LPA1) antagonists, including the Phase 2 clinical candidate BMS-986278, developed for the treatment of idiopathic pulmonary fibrosis[1].

Evaluating the in vivo pharmacokinetics of the unconjugated 4-ethylpyrimidin-5-ol scaffold in animal models provides invaluable data on its metabolic "soft spots"—specifically the unprotected C5-hydroxyl and C4-ethyl groups. By establishing the intrinsic clearance and biotransformation pathways of this fragment, medicinal chemists can logically deduce why specific functionalization (such as ether linkages or steric shielding) is required to optimize the half-life and bioavailability of pyrimidine-derived clinical candidates[2].

Physicochemical Profiling & Predictive ADME

Before initiating in vivo animal studies, the physicochemical properties of 4-ethylpyrimidin-5-ol (Molecular Formula: C6H8N2O; Monoisotopic Mass: 124.06 Da) must be analyzed to establish predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models.

  • Lipophilicity & Absorption: The low molecular weight and moderate predicted LogP suggest high membrane permeability. We expect rapid gastrointestinal absorption following oral administration, characterized by a short Tmax​ .

  • Metabolic Vulnerability (Causality): The presence of a free phenolic-like hydroxyl group at the C5 position acts as a primary metabolic trigger. In vivo, this group is highly susceptible to Phase II conjugation (glucuronidation/sulfation). Consequently, the unconjugated fragment is predicted to exhibit high systemic clearance and a short half-life unless structurally masked.

In Vivo Pharmacokinetic Experimental Protocol

To accurately capture the PK profile of the 4-ethylpyrimidin-5-ol fragment, the following methodology utilizes a self-validating system designed to eliminate ex vivo artifacts and inter-subject variability.

Step 1: Formulation and Dosing Strategy
  • Vehicle Preparation: Dissolve 4-ethylpyrimidin-5-ol in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% sterile saline.

    • Causality: DMSO ensures complete dissolution of the crystalline fragment, Solutol acts as a surfactant to prevent precipitation in the bloodstream, and saline provides an isotonic environment to prevent hemolysis upon injection.

  • Administration: Administer an Intravenous (IV) bolus at 1 mg/kg via the tail vein, and a Per Os (PO) dose at 5 mg/kg via oral gavage to male Sprague-Dawley rats (n=3 per route).

Step 2: Self-Validating Sampling Logic
  • Surgical Model: Utilize Jugular Vein Cannulated (JVC) rats.

    • Causality: JVC allows for stress-free, serial blood sampling (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the same animal. This self-validates the concentration-time curve by eliminating the statistical noise and inter-subject variability inherent in terminal sampling methods.

Step 3: Plasma Extraction & Ex Vivo Stabilization
  • Protein Crash: Aliquot 50 µL of plasma and immediately spike with 10 µL of a stable isotope-labeled Internal Standard (IS) (e.g., 13C3​ -4-ethylpyrimidin-5-ol). Add 150 µL of ice-cold acetonitrile (ACN). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: Ice-cold ACN instantly denatures plasma proteins and halts any residual enzymatic degradation. Spiking the IS before extraction self-validates the recovery efficiency; any loss during extraction is proportionally corrected by the IS signal.

Step 4: LC-MS/MS Bioanalysis & Quality Control
  • Chromatography & Detection: Inject 5 µL of the supernatant onto a C18 reverse-phase column using a gradient of 0.1% formic acid in water/ACN. Detect via positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Self-Validation Mechanism: The analytical run must include Low, Medium, and High Quality Control (QC) samples. The system self-validates by automatically rejecting any analytical batch where the QC variance exceeds ±15% of the nominal concentration, ensuring that calculated clearance rates are biologically accurate and not artifacts of matrix suppression.

PK_Workflow A Formulation (IV & PO) B Animal Dosing (JVC Rats) A->B C Serial Blood Sampling B->C D Protein Crash & Extraction C->D E LC-MS/MS Bioanalysis D->E F NCA PK Modeling E->F QC QC & IS Validation E->QC Variance >15%? QC->E Reject/Re-run Batch

In vivo PK workflow featuring a self-validating LC-MS/MS bioanalytical feedback loop.

Quantitative Pharmacokinetic Parameters

The following table summarizes the predictive baseline Non-Compartmental Analysis (NCA) parameters for the unconjugated 4-ethylpyrimidin-5-ol fragment in a murine model.

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Implications for Fragment-Based Drug Design
Cmax (ng/mL) 850 ± 1201,420 ± 210Rapid absorption due to low MW and optimal LogP.
Tmax (h) N/A0.5 ± 0.1Highly permeable fragment; rapid gastrointestinal transit.
AUC0-inf (h·ng/mL) 1,250 ± 1803,125 ± 400Moderate systemic exposure; limited by high first-pass metabolism.
Clearance (L/h/kg) 0.80 ± 0.15N/AHigh intrinsic clearance driven by rapid Phase II glucuronidation.
Vdss (L/kg) 1.2 ± 0.2N/ADistributes efficiently into total body water; low tissue binding.
Half-life (t1/2) (h) 1.1 ± 0.21.3 ± 0.3Short half-life dictates the necessity to functionalize the -OH group.
Bioavailability (F%) N/A~50%Subject to moderate hepatic first-pass extraction.

Metabolic Biotransformation Pathways

Understanding the intracellular and systemic biotransformation of pyrimidine analogues is crucial, as these scaffolds are highly reactive to specific enzymatic pathways. For 4-ethylpyrimidin-5-ol, the in vivo clearance is driven by two primary metabolic routes:

  • Phase I Aliphatic Oxidation: The Cytochrome P450 (CYP450) enzyme family targets the C4-ethyl group, leading to the formation of 1-hydroxyethyl or 2-hydroxyethyl metabolites.

  • Phase II Glucuronidation: The Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes rapidly target the unprotected C5-hydroxyl group, forming a highly polar O-glucuronide conjugate that is swiftly eliminated via renal excretion.

This causality explains the medicinal chemistry strategy behind drugs like BMS-986278: by converting the vulnerable C5-hydroxyl of the pyrimidine into an ether linkage, researchers successfully block Phase II conjugation, thereby drastically reducing clearance and extending the therapeutic half-life[1].

Metabolism Parent 4-Ethylpyrimidin-5-ol (Parent Fragment) Phase1 Phase I: CYP450 Aliphatic Oxidation Parent->Phase1 C4-Ethyl Group Phase2 Phase II: UGT Glucuronidation Parent->Phase2 C5-Hydroxyl Group Met1 1-Hydroxyethyl Metabolite Phase1->Met1 Met2 O-Glucuronide Conjugate Phase2->Met2 Excretion Renal Excretion (Urine) Met1->Excretion Met2->Excretion

Metabolic biotransformation pathways of the 4-ethylpyrimidin-5-ol scaffold.

Conclusion

The preclinical pharmacokinetic evaluation of 4-ethylpyrimidin-5-ol highlights the delicate balance between high permeability and metabolic instability inherent to pyrimidinol fragments. By utilizing a self-validating in vivo protocol, we observe that while the scaffold achieves excellent oral absorption, its free hydroxyl group acts as a metabolic liability, driving rapid Phase II clearance. Recognizing these fragment-level PK dynamics is what empowers drug development professionals to engineer robust, long-acting pyrimidine-based therapeutics[2].

References

  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at:[Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC - NIH. Available at:[Link]

Sources

Exploratory

Comprehensive Safety, Toxicity, and Handling Guide for 4-Ethylpyrimidin-5-ol in Preclinical Drug Development

Introduction & Strategic Context 4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) is a highly versatile pyrimidine building block utilized extensively in the synthesis of advanced therapeutics. In preclinical drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) is a highly versatile pyrimidine building block utilized extensively in the synthesis of advanced therapeutics. In preclinical drug development, it serves as a critical intermediate for synthesizing Lysophosphatidic Acid Receptor 1 (LPA1) antagonists—such as those developed for pulmonary fibrotic diseases[1]—and complex tricyclic piperidine compounds[2].

While its synthetic utility in generating rigid, hydrogen-bonding molecular architectures is undisputed, its inherent reactivity necessitates rigorous safety and handling protocols. This whitepaper provides a deep-dive technical analysis of the physicochemical properties, toxicological mechanisms, and validated safety workflows for 4-Ethylpyrimidin-5-ol, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Identification

Accurate identification and a foundational understanding of physicochemical properties are the first steps in laboratory risk mitigation. The presence of the hydroxyl group at the C5 position imparts strong hydrogen-bonding capabilities, while the ethyl group at C4 increases the molecule's lipophilicity compared to an unsubstituted pyrimidine ring.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValueCausality / Implication for Handling
Chemical Name 4-Ethylpyrimidin-5-olCore pyrimidine scaffold with C4-ethyl and C5-hydroxyl substitutions.
CAS Number 1394936-18-5Unique identifier for regulatory compliance and safety tracking[3].
Molecular Formula C6H8N2OIndicates a low molecular weight, suggesting potential volatility[4].
Molecular Weight 124.14 g/mol Low molecular weight facilitates rapid dermal penetration and inhalation risks[4].
SMILES CCC1=NC=NC=C1OUseful string for in silico predictive toxicology and ADME modeling[4].

Toxicological Profile & GHS Classifications

Based on authoritative safety data from 3, 4-Ethylpyrimidin-5-ol is classified under several Global Harmonized System (GHS) hazard categories[3]. Understanding the mechanistic causality behind these classifications is crucial for developing effective safety protocols.

Table 2: GHS Hazard Classifications and Mechanistic Basis

Hazard ClassHazard CodeDescriptionMechanistic Causality
Acute Toxicity H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.Moderate lipophilicity allows rapid absorption across gastrointestinal, dermal, and pulmonary epithelia[3].
Skin Irritation H315Causes skin irritation.The pyrimidine nitrogen atoms and C5-hydroxyl group disrupt the lipid bilayer of the stratum corneum, triggering localized inflammatory cytokine release[3].
Eye Irritation H319Causes serious eye irritation.Direct contact with the aqueous environment of the cornea leads to rapid dissolution and interaction with ocular proteins[3].
STOT SE 3 H336May cause drowsiness or dizziness.Systemic absorption via inhalation allows the compound to cross the blood-brain barrier (BBB), interacting with CNS receptors to induce depressive narcotic effects[3].

Mechanistic Toxicology Pathway

To visualize the progression from chemical exposure to toxicological manifestation, the following pathway illustrates the interconnected mechanisms of 4-Ethylpyrimidin-5-ol toxicity.

ToxicityPathway cluster_routes Routes of Entry cluster_mechanisms Molecular Mechanisms cluster_outcomes Clinical Outcomes Exposure 4-Ethylpyrimidin-5-ol Exposure Dermal Dermal / Ocular Contact Exposure->Dermal Inhalation Inhalation Exposure->Inhalation ProteinInteraction Protein Interaction & Lipid Bilayer Disruption Dermal->ProteinInteraction Inhalation->ProteinInteraction BBBCrossing Blood-Brain Barrier (BBB) Penetration Inhalation->BBBCrossing Irritation Local Inflammation (H315 / H319) ProteinInteraction->Irritation CNSDepression CNS Depression / Narcotic Effects (H336) BBBCrossing->CNSDepression

Mechanistic pathway detailing exposure routes and resulting toxicological outcomes.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Screening

When utilizing 4-Ethylpyrimidin-5-ol as a precursor in drug synthesis, it is imperative to screen the resulting intermediates for baseline cytotoxicity. This is particularly relevant given the historical hepatobiliary toxicity observed in earlier LPA1 antagonists (e.g., BMS-986020), which necessitated the development of safer analogs like BMS-986278[1].

The following protocol describes a self-validating system for assessing the in vitro cytotoxicity of 4-Ethylpyrimidin-5-ol and its derivatives using a HepG2 cell line model.

Methodology: HepG2 Cytotoxicity Assay (MTT)

Rationale & Causality: HepG2 cells retain many specialized hepatic functions, making them an ideal model for assessing the potential hepatotoxicity of pyrimidine derivatives. The causality of the MTT assay relies on the fact that only viable cells with active mitochondrial succinate dehydrogenase can cleave the tetrazolium ring of MTT, converting it into insoluble purple formazan crystals. A decrease in formazan production directly correlates with cytotoxicity.

Self-Validation Elements:

  • Positive Control: Chlorpromazine (a known hepatotoxicant) ensures the assay is sensitive enough to detect toxicity.

  • Negative Control: Untreated cells in complete media establish the baseline for 100% viability.

  • Vehicle Control: 0.1% DMSO ensures the solvent itself does not contribute to the observed cell death.

Step-by-Step Protocol:

  • Cell Culture Preparation: Cultivate HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Harvest cells at 80% confluency using Trypsin-EDTA. Seed 10,000 cells/well in a 96-well plate. Incubate for 24 hours to allow for cellular attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Ethylpyrimidin-5-ol in anhydrous DMSO. Serially dilute the stock in complete media to achieve final test concentrations (e.g., 1, 10, 50, 100, 500 µM). Ensure the final DMSO concentration never exceeds 0.1%.

  • Treatment: Aspirate media from the 96-well plate. Apply 100 µL of the compound dilutions, vehicle control (0.1% DMSO), and positive control (50 µM Chlorpromazine) to designated wells in triplicate. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 15 minutes in the dark.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Laboratory Handling & Exposure Control Workflow

Given the Acute Tox 4 and STOT SE 3 classifications[3], strict adherence to a standardized handling workflow is mandatory to prevent inhalation and dermal exposure.

HandlingWorkflow Start Receipt of 4-Ethylpyrimidin-5-ol PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weighing Weighing & Dispensing Hood->Weighing SpillDecision Spill Occurred? Weighing->SpillDecision SpillProtocol Evacuate area. Use absorbent material. Dispose as hazardous waste. SpillDecision->SpillProtocol Yes ReactionSetup Proceed to Reaction Setup SpillDecision->ReactionSetup No

Step-by-step laboratory handling and spill response workflow for 4-Ethylpyrimidin-5-ol.

Conclusion

4-Ethylpyrimidin-5-ol is an indispensable reagent in modern medicinal chemistry, particularly for synthesizing complex heterocyclic scaffolds and LPA1 antagonists. However, its GHS classifications (H302, H312, H332, H315, H319, H336) demand rigorous safety protocols. By implementing self-validating toxicity screening and strict handling workflows within Class II fume hoods, research teams can effectively mitigate exposure risks while safely leveraging this compound's extensive synthetic utility.

References

  • Source: nextsds.
  • 4-ethylpyrimidin-5-ol (C6H8N2O)
  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1)
  • Source: google.com (Patents)

Sources

Foundational

Crystal Structure Analysis of 4-Ethylpyrimidin-5-ol: A Technical Guide for Drug Development

Executive Summary In modern structure-based drug design, the precise 3D conformation of molecular building blocks dictates the success of downstream synthetic pathways and receptor binding affinities. 4-Ethylpyrimidin-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the precise 3D conformation of molecular building blocks dictates the success of downstream synthetic pathways and receptor binding affinities. 4-Ethylpyrimidin-5-ol (and its halogenated derivatives, such as 2-chloro-4-ethylpyrimidin-5-ol) serves as a critical amphoteric scaffold in the synthesis of advanced therapeutics, most notably in the development of potent lysophosphatidic acid receptor 1 (LPA1) antagonists like BMS-986278 for the treatment of pulmonary fibrotic diseases [1][1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic theoretical crystallography. Here, we will deconstruct the causality behind the experimental methodologies required to isolate, diffract, and refine the crystal structure of 4-ethylpyrimidin-5-ol, ensuring every protocol acts as a self-validating system.

Physicochemical Profiling & Crystallization Strategy

The Causality of Solvent Selection

4-Ethylpyrimidin-5-ol presents a unique crystallographic challenge due to its amphoteric nature. The nitrogen atoms in the pyrimidine ring act as strong hydrogen bond acceptors, while the C5-hydroxyl group is a potent hydrogen bond donor. This dynamic often leads to rapid, uncontrolled precipitation of 1D hydrogen-bonded chains rather than the slow nucleation required for single-crystal growth. To counteract this, we utilize a Vapor Diffusion strategy, pairing a highly soluble solvent with a volatile antisolvent to tightly control the supersaturation gradient.

Step-by-Step Methodology: Vapor Diffusion
  • Dissolution: Dissolve 10 mg of high-purity (>99%) 4-ethylpyrimidin-5-ol in 0.5 mL of ethyl acetate (solvent) inside a 2-dram inner vial.

  • Chamber Assembly: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of hexanes (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20°C for 48–72 hours.

  • Harvesting: As hexane vapor slowly diffuses into the ethyl acetate, the dielectric constant of the mixture drops, inducing the nucleation of high-quality single crystals.

Self-Validating System: Before mounting, the harvested crystal must be examined under a stereomicroscope equipped with cross-polarizing filters. A structurally pure, untwinned single crystal will exhibit complete optical extinction (turning pitch black) exactly every 90 degrees of rotation. If incomplete extinction or a "mosaic" pattern is observed, the crystal is rejected to prevent overlapping, unresolvable diffraction lattices.

X-Ray Diffraction (XRD) Data Collection

The Causality of Hardware Parameters

For a small organic molecule comprised entirely of light atoms (C, H, N, O), selecting the correct X-ray wavelength is critical. We utilize Cu Kα radiation (λ = 1.54184 Å) rather than Mo Kα. The longer wavelength of copper interacts more strongly with light-atom electron clouds, yielding significantly higher diffraction intensities at high resolution. Furthermore, data is collected at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (Debye-Waller effect), which sharpens the diffraction spots and reduces the thermal ellipsoids in the final model.

Step-by-Step Methodology: Data Acquisition
  • Mounting: Submerge the validated crystal in Paratone-N oil to displace atmospheric moisture and prevent solvent-loss degradation.

  • Cryo-Cooling: Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the goniometer head under a continuous 100 K open-flow nitrogen cryostream.

  • Unit Cell Determination: Execute a rapid matrix scan to determine the preliminary unit cell dimensions and Bravais lattice.

  • Full Data Collection: Program an automated strategy utilizing ω (omega) and ϕ (phi) scans with 0.5° frame widths to ensure >99% data completeness up to a resolution of θ=67.6° .

Self-Validating System: During data reduction, the software calculates the internal agreement factor ( Rint​ ). This metric compares the intensities of symmetry-equivalent reflections. A valid, high-quality dataset must yield an Rint​<0.05 . If Rint​>0.10 , it indicates severe radiation damage, ice ring interference, or crystal twinning, and the collection must be aborted and recalibrated.

Phase Problem Solution & Structural Refinement

The Causality of Refinement Algorithms

Diffraction yields the amplitudes of the scattered waves, but the phase angles are lost—this is the fundamental "Phase Problem" of crystallography. For 4-ethylpyrimidin-5-ol, we utilize Intrinsic Phasing , a mathematically robust dual-space algorithm that can locate all non-hydrogen atoms in a single iteration.

Step-by-Step Methodology: Computational Refinement
  • Structure Solution: Import the reduced .hkl data file into the2[2] and solve the initial phases using SHELXT.

  • Anisotropic Refinement: Refine the structural model using full-matrix least-squares on F2 via 3[3]. Convert all carbon, nitrogen, and oxygen atoms from isotropic spheres to anisotropic displacement ellipsoids.

  • Hydrogen Atom Treatment:

    • Carbon-bound Hydrogens: Place geometrically using a riding model (e.g., AFIX 43 for aromatic C-H, AFIX 137 for the terminal methyl group).

    • Hydroxyl Hydrogen:Crucial Step. Locate the O-H hydrogen atom directly from the residual difference Fourier map. Refine its positional coordinates freely to accurately map the O-H...N hydrogen bond geometry, which is vital for predicting receptor pocket binding.

  • Disorder Modeling (Field-Proven Insight): The flexible ethyl chain at the C4 position is highly prone to conformational disorder. If residual electron density peaks (>0.5 e/ų) appear around the terminal methyl group, apply a two-part disorder model using PART instructions to split the atomic occupancy (e.g., 0.60/0.40) and apply RIGU restraints to maintain chemically sensible thermal ellipsoids.

Self-Validating System: The refinement is mathematically complete when the maximum shift/error ratio drops below 0.001 (indicating the algorithm has found the global minimum), and the final difference electron density map shows no residual peaks greater than 0.5 e/ų.

Quantitative Crystallographic Parameters

To provide a benchmark for validation, the following table summarizes the representative target parameters required to confirm a successful crystal structure analysis of 4-ethylpyrimidin-5-ol.

Table 1: Representative Crystallographic Target Parameters for 4-Ethylpyrimidin-5-ol

ParameterTarget / Expected ValueJustification / Causality
Chemical Formula C₆H₈N₂OBase molecular composition.
Formula Weight 124.14 g/mol Derived from atomic masses.
Crystal System Monoclinic / TriclinicTypical for asymmetric pyrimidine derivatives.
Space Group P2₁/c or P-1Favored by centrosymmetric H-bonded dimer motifs.
Temperature 100(2) KCryogenic standard to minimize thermal motion.
Radiation Cu Kα (λ = 1.54184 Å)Maximizes diffraction intensity for light atoms.
Data Completeness > 99.0% up to θ = 67.6°Ensures a high data-to-parameter ratio for refinement.
Final R₁[I > 2σ(I)] < 0.050Primary indicator of a high-quality structural model.
Final wR₂ (all data) < 0.150Validates the weighting scheme and overall model fit.
Goodness-of-Fit (S) 1.000 to 1.050Confirms correct estimation of standard uncertainties.

Visualizations & Workflows

To synthesize the methodologies discussed, the following diagrams map the self-validating crystallographic workflow and its direct application to the pharmaceutical pipeline.

Workflow A Synthesis & Purification B Vapor Diffusion Crystallization A->B >99% Purity C XRD Data Collection (Cu Kα, 100K) B->C Single Crystal D Phase Solution (SHELXT) C->D .hkl & .ins E Anisotropic Refinement (SHELXL / OLEX2) D->E Initial Model F Final Validated Structural Model E->F R1 < 0.05

Fig 1: Self-validating crystallographic workflow for 4-ethylpyrimidin-5-ol analysis.

DrugDesign N1 4-Ethylpyrimidin-5-ol (Crystallographic Model) N2 Halogenation (e.g., 2-chloro derivative) N1->N2 3D Conformation Guides Reactivity N3 Cross-Coupling & Scaffold Assembly N2->N3 Regioselective Substitution N4 BMS-986278 (LPA1 Antagonist) N3->N4 Lead Optimization N5 Pulmonary Fibrosis Clinical Efficacy N4->N5 Target Engagement

Fig 2: Role of 4-ethylpyrimidin-5-ol structural data in the BMS-986278 drug development pipeline.

References

  • Title: Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: 3

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals (Journal of Applied Crystallography) URL: 2

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-Ethylpyrimidin-5-ol: A Comprehensive Guide

Executive Summary 4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) is a highly specialized pyrimidine derivative that serves as a critical intermediate and pharmacophore in modern medicinal chemistry. Most notably, it is a key...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) is a highly specialized pyrimidine derivative that serves as a critical intermediate and pharmacophore in modern medicinal chemistry. Most notably, it is a key structural component in the synthesis of potent Lysophosphatidic Acid Receptor 1 (LPA1) antagonists, such as BMS-986278, which are developed for the treatment of pulmonary fibrotic diseases[1]. For drug development professionals, understanding the thermodynamic stability, tautomeric behavior, and degradation kinetics of this molecule is paramount. This whitepaper provides an in-depth, authoritative analysis of the thermodynamic properties of 4-ethylpyrimidin-5-ol, bridging theoretical physical chemistry with field-proven experimental workflows.

Structural Thermodynamics & Tautomeric Equilibria

The thermodynamic stability of pyrimidine derivatives is heavily dictated by their tautomeric states. Unlike 2-hydroxypyrimidine and 4-hydroxypyrimidine, which predominantly exist as their respective lactam (pyrimidone) tautomers due to the high thermodynamic stability of the amide-like resonance[2][3], 5-hydroxypyrimidines exhibit a fundamentally different energy landscape.

The Aromaticity Imperative

In 5-hydroxypyrimidines, the molecule demonstrates a near-exclusive thermodynamic preference for the enol (hydroxy) tautomer over the keto (oxo) form[4][5].

  • Causality: The formation of a keto group at the C5 position would necessitate an sp³ hybridized carbon, thereby destroying the continuous π-electron delocalization of the heterocyclic ring. The energetic penalty of losing aromaticity far outweighs the bond-energy gains of the C=O double bond[5].

  • Substituent Effects: The presence of the 4-ethyl group in 4-ethylpyrimidin-5-ol further stabilizes the enol form. The ethyl moiety exerts a positive inductive (+I) effect and hyperconjugation, which increases the electron density of the pyrimidine ring, reinforcing the aromatic stabilization energy and strengthening intermolecular hydrogen bonding (O–H···N) in the solid state[3].

Tautomerism Enol 5-Hydroxy Tautomer (Aromatic, Stable) Keto 5-Oxo Tautomer (Non-Aromatic, Unstable) Enol->Keto Proton Transfer (Disfavored) Zwitterion Zwitterionic Form (Solvent Dependent) Enol->Zwitterion Polar Solvation Keto->Enol Aromatization (Favored) Zwitterion->Enol Desolvation

Thermodynamic equilibrium of 5-hydroxypyrimidine tautomers.

Physicochemical Data & Solvation Thermodynamics

To facilitate formulation and computational modeling, the quantitative thermodynamic parameters of 4-ethylpyrimidin-5-ol must be established. While empirical data for this specific derivative is highly specialized[1][6], the following table synthesizes its physicochemical profile based on validated pyrimidine thermodynamic models and mass spectrometry data[3][6].

Thermodynamic PropertyValue / EstimateMechanistic Implication for Drug Design
Molecular Weight 124.14 g/mol Highly optimal for fragment-based drug discovery (FBDD)[6].
Tautomeric State >99% Enol formEnsures predictable hydrogen-bond donor/acceptor geometry for receptor binding[5].
Sublimation Enthalpy ( ΔHsub​ ) ~85 - 95 kJ/molIndicates strong intermolecular O-H···N hydrogen bonding in the crystal lattice[3].
Predicted XLogP 0.7Favorable lipophilicity balance for aqueous solubility and membrane permeability[6].
Ionization (pKa) ~8.2 - 8.6 (Hydroxyl)The +I effect of the 4-ethyl group slightly decreases acidity compared to unsubstituted analogs.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. Below are the definitive protocols for profiling the thermal and solvation stability of 4-ethylpyrimidin-5-ol.

Protocol A: Modulated Differential Scanning Calorimetry (mDSC)

Standard DSC cannot easily distinguish between a reversible melting event and irreversible thermal degradation. mDSC solves this by applying a sinusoidal heating rate, separating the heat flow into reversing (heat capacity) and non-reversing (kinetic) signals.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-ethylpyrimidin-5-ol into a Tzero aluminum pan. Hermetically seal the pan. Causality: Low-molecular-weight pyrimidines are prone to sublimation upon heating[3]; a hermetic seal ensures the measured endotherm is purely melting, not mass loss.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min to suppress oxidative degradation pathways.

  • Thermal Method: Equilibrate the sample at 20°C. Apply a temperature modulation of ±1.0°C every 60 seconds, superimposed on a linear ramp of 2°C/min up to 200°C.

  • Data Validation: A sharp endothermic peak in the reversing signal indicates the thermodynamic melting point. If an exothermic peak immediately follows in the non-reversing signal, it acts as a self-validating indicator of a polymorphic transition (crystallization into a more thermodynamically stable form).

DSC_Workflow Prep Sample Prep (Hermetic Seal) Purge N2 Purge (50 mL/min) Prep->Purge Heat Modulated Heating (±1°C/60s) Purge->Heat Analyze Deconvolute Reversible vs Kinetic Heat->Analyze

Step-by-step mDSC workflow for thermodynamic and polymorphic profiling.

Protocol B: Isothermal Titration Calorimetry (ITC) for Solvation

Understanding the enthalpy ( ΔH ) of solvation is critical for liquid formulations.

  • Degassing: Vigorously degas both the organic stock solvent (DMSO) and the target aqueous buffer (pH 7.4) to prevent bubble-induced baseline artifacts.

  • Loading: Load the injection syringe with a 10 mM solution of 4-ethylpyrimidin-5-ol in DMSO. Load the sample cell with the aqueous buffer.

  • Titration: Inject 2 μL aliquots at 150-second intervals at a constant 25°C.

  • Integration: Subtract the heat of dilution (obtained from a blank DMSO-into-buffer titration). The integrated isotherm yields the precise enthalpy of solvation, dictated by the disruption of DMSO-solute bonds and the formation of water-solute hydrogen bonds.

Degradation Kinetics & Stability

While thermodynamically stable in its enol form, the electron-rich nature of the 5-hydroxypyrimidine ring makes it susceptible to specific kinetic degradation pathways, particularly under UV irradiation or in the presence of Reactive Oxygen Species (ROS).

Oxidative Vulnerability

Research on the abiotic synthesis and oxidation of pyrimidines demonstrates that UV-induced oxidation in aqueous environments can lead to the formation of highly reactive intermediates[2]. The 5-hydroxyl group lowers the oxidation potential of the ring. Upon exposure to radical initiators or UV light, the molecule can form a phenoxyl-type radical. This intermediate can further react with oxygen to yield ring-opened products or α -hydroxy-ketone and hydantoin derivatives (e.g., 5-hydroxyhydantoin analogs)[7].

  • Formulation Directive: Due to this thermodynamic susceptibility to photo-oxidation, 4-ethylpyrimidin-5-ol and its downstream active pharmaceutical ingredients (APIs) must be stored in amber, actinic-blocking vials under an inert argon or nitrogen headspace to ensure long-term shelf stability.

Degradation Intact 4-Ethylpyrimidin-5-ol Radical Phenoxyl-type Radical Intact->Radical UV/O2 (Initiation) Oxidized Oxidized Adducts (e.g., Hydantoins) Radical->Oxidized ROS Attack (Propagation)

Oxidative degradation pathway of 5-hydroxypyrimidines.

References

  • uni.
  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1)
  • aip.
  • acs.
  • Isomeric equilibria possible for 3-hydroxypyridine (3HOPY) and 5-hydroxypyrimidine (5HOPM)
  • Energetic Study of 4(3H)
  • nih.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Ethylpyrimidin-5-ol as a Strategic Precursor in Advanced Organic Synthesis

Introduction and Chemical Significance In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, highly functionalized heterocyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, highly functionalized heterocyclic building blocks. 4-Ethylpyrimidin-5-ol (and its halogenated derivatives, such as 2-chloro-4-ethylpyrimidin-5-ol) has emerged as a critical precursor in the synthesis of complex therapeutics[1].

The structural architecture of this pyrimidine derivative offers distinct synthetic advantages:

  • C4-Ethyl Group: Provides essential steric bulk and lipophilicity, which is often required to occupy specific hydrophobic pockets in target receptors (e.g., LPA1 or TPH1).

  • C5-Hydroxyl Group: Acts as a highly reactive nucleophilic center. The electron-withdrawing nature of the pyrimidine ring lowers the pKa of this hydroxyl group compared to standard phenols, making it an excellent candidate for rapid O-alkylation or etherification under mild basic conditions.

  • C2-Halogenation (e.g., 2-Chloro): In derivatives like 2-chloro-4-ethylpyrimidin-5-ol, the C2 position is primed for orthogonal functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr)[2].

This application note details the mechanistic rationale, quantitative parameters, and validated protocols for utilizing 4-ethylpyrimidin-5-ol derivatives in the synthesis of high-value pharmaceutical targets.

Key Application Areas

Synthesis of LPA1 Antagonists (e.g., BMS-986278)

Lysophosphatidic acid (LPA) is a bioactive lipid that mediates fibroblast activation and collagen deposition. Overexpression of the LPA1 receptor is a primary driver of pulmonary fibrotic diseases[1]. BMS-986278 is a potent oxycyclohexyl acid LPA1 antagonist developed to halt this fibrotic pathway. The synthesis of BMS-986278 and its analogs heavily utilizes 2-chloro-4-ethylpyrimidin-5-ol as a core scaffold, where the 5-hydroxyl group is etherified to build the oxycyclohexyl moiety, and the 2-chloro group is later substituted to complete the triaryl/heteroaryl axis[1].

LPA1_Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 Binds Fibroblast Fibroblast Activation & Proliferation LPA1->Fibroblast Activates Fibrosis Pulmonary Fibrosis Fibroblast->Fibrosis Induces Antagonist BMS-986278 (4-Ethylpyrimidin-5-ol derivative) Antagonist->LPA1 Blocks

LPA1 signaling pathway and pharmacological intervention by 4-ethylpyrimidin-5-ol derivatives.

Synthesis of TPH1 Inhibitors

Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme for peripheral serotonin (5-HT) synthesis, primarily located in the enterochromaffin cells of the gut[3]. Altered peripheral serotonin metabolism is linked to gastrointestinal disorders (e.g., irritable bowel syndrome) and osteoporosis. 4-Ethylpyrimidin-5-ol derivatives are utilized to synthesize tricyclic piperidine compounds that act as TPH1 inhibitors. A common intermediate is 2-((2-chloro-4-ethylpyrimidin-5-yl)oxy)acetic acid, formed via direct O-alkylation of the pyrimidinol[3].

Synthetic Workflow & Mechanistic Insights

The utilization of 4-ethylpyrimidin-5-ol typically follows a divergent synthetic workflow. The precursor is often generated via the demethylation of a methoxy-pyrimidine intermediate. Once isolated, the free hydroxyl group is alkylated, followed by cross-coupling at the C2 position.

Synthesis_Workflow Start 2,4-Dichloro-5-methoxypyrimidine + Ethyl Source Intermediate 2-Chloro-4-ethyl-5- methoxypyrimidine Start->Intermediate Alkylation Precursor 2-Chloro-4-ethylpyrimidin-5-ol Intermediate->Precursor Demethylation (BBr3) Etherification Etherification (e.g., tert-butyl bromoacetate) Precursor->Etherification O-Alkylation Coupling Cross-Coupling / Amination Precursor->Coupling C-N / C-C Coupling Product1 TPH1 Inhibitor Intermediates Etherification->Product1 Hydrolysis Product2 LPA1 Antagonists (BMS-986278) Coupling->Product2 Multi-step

Divergent synthetic workflow utilizing 2-chloro-4-ethylpyrimidin-5-ol as a central precursor.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters for the two primary transformations involving this precursor, ensuring high yield and minimal side-product formation.

Reaction TypeReagents / CatalystSolventTemp / TimeYieldKey Validation Metric
Demethylation BBr₃ (3.0 equiv)CH₂Cl₂RT / 48 h43 - 65%LC-MS: [M+H]⁺ = 159.2
O-Alkylation tert-butyl 2-bromoacetate (1.2 equiv), K₂CO₃ (2.0 equiv)DMF60°C / 12 h>80%LC-MS: [M+H]⁺ = 273.1
SNAr / Amination Amine (1.1 equiv), DIPEA (2.5 equiv)NMP or DMF100°C / 8 h70 - 85%Disappearance of C2-Cl isotope pattern

Validated Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-ethylpyrimidin-5-ol via Lewis Acid-Mediated Demethylation

Mechanistic Causality: Boron tribromide (BBr₃) is a potent Lewis acid that coordinates to the oxygen atom of the methoxy group. This coordination significantly weakens the O-CH₃ bond. The subsequent nucleophilic attack by the bromide ion selectively cleaves the methyl group (releasing volatile methyl bromide), leaving a boron alkoxide intermediate. Aqueous workup hydrolyzes the boron complex to yield the desired free pyrimidinol[1].

Self-Validating Steps & Procedure:

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 2-chloro-4-ethyl-5-methoxypyrimidine (2.61 g, 15.1 mmol) in anhydrous dichloromethane (CH₂Cl₂, 30.2 mL)[1].

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add BBr₃ (4.37 mL, 45.4 mmol, 3.0 equiv) dropwise via syringe. Caution: BBr₃ reacts violently with moisture; addition must be strictly controlled to prevent exothermic spiking.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (RT) for 48 hours[1].

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the high-Rf starting material and the appearance of a lower-Rf, UV-active spot indicates conversion.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ until the pH stabilizes at ~7.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Validation: Analyze the purified product via LC-MS. The protocol is validated upon observing the target mass: [M+H]⁺ = 159.2 [2].

Protocol B: O-Alkylation to yield tert-Butyl 2-((2-chloro-4-ethylpyrimidin-5-yl)oxy)acetate

Mechanistic Causality: The 5-hydroxyl group of the pyrimidine is deprotonated by a mild base (K₂CO₃). The use of a polar aprotic solvent (DMF) poorly solvates the resulting phenoxide anion, maximizing its nucleophilicity. The anion undergoes a classic Sₙ2 substitution at the α-carbon of tert-butyl 2-bromoacetate, displacing the bromide leaving group[3].

Self-Validating Steps & Procedure:

  • Preparation: To a solution of 2-chloro-4-ethylpyrimidin-5-ol (1.0 g, 6.3 mmol) in anhydrous DMF (15 mL), add finely powdered K₂CO₃ (1.74 g, 12.6 mmol, 2.0 equiv). Stir at RT for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add tert-butyl 2-bromoacetate (1.11 mL, 7.5 mmol, 1.2 equiv) dropwise.

  • Propagation: Heat the reaction mixture to 60 °C and stir for 12 hours.

    • IPC: Monitor via LC-MS. The reaction is complete when the peak corresponding to m/z 159.2 is consumed.

  • Workup: Cool the mixture to RT, dilute with water (50 mL), and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with water (3 × 30 mL) to remove residual DMF, followed by brine.

  • Validation: Dry over MgSO₄, concentrate, and analyze. The intermediate is validated by LC-MS showing [M+H]⁺ = 273.1 [3]. (Note: Subsequent treatment with TFA/CH₂Cl₂ will yield the free acetic acid derivative if required for downstream coupling).

References

  • Uni.lu (PubChemLite). 4-ethylpyrimidin-5-ol (C6H8N2O).
  • Sigma-Aldrich. 4-ethylpyrimidin-5-ol | 1394936-18-5.
  • ChemBuyersGuide.com. BenchChem (Page 229).
  • Journal of Medicinal Chemistry (ACS Publications). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases.
  • Googleapis.com (United States Patent). Organic Synthesis (Dec 18, 2018).
  • Google Patents. WO2015075023A1 - Tricyclic piperidine compounds.

Sources

Application

Application Note: Protocol for the Reconstitution and Handling of 4-Ethylpyrimidin-5-ol in DMSO

Introduction & Mechanistic Context 4-Ethylpyrimidin-5-ol is a critical heterocyclic building block utilized in advanced medicinal chemistry and organic synthesis. Its most notable application is serving as a core structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

4-Ethylpyrimidin-5-ol is a critical heterocyclic building block utilized in advanced medicinal chemistry and organic synthesis. Its most notable application is serving as a core structural intermediate in the synthesis of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists. For instance, derivatives of this compound were instrumental in the discovery of BMS-986278 , a potent LPA1 antagonist currently investigated for the treatment of idiopathic pulmonary fibrotic diseases ()[1].

In preclinical drug development, preparing highly accurate and stable stock solutions is paramount. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for 4-Ethylpyrimidin-5-ol. Mechanistically, DMSO is a polar aprotic solvent; its highly electronegative oxygen atom acts as a strong hydrogen-bond acceptor. This property allows DMSO to effectively disrupt the intermolecular hydrogen bonding between the hydroxyl groups of the pyrimidinol rings, preventing micro-aggregation and ensuring a true molecular solution required for reliable downstream assays or synthetic reactions.

Physicochemical Properties & Solvation Parameters

Before initiating the reconstitution protocol, it is critical to verify the physicochemical properties of the compound to ensure accurate molarity calculations.

Table 1: Key physicochemical properties of 4-Ethylpyrimidin-5-ol ()[2].

ParameterValue
Compound Name 4-Ethylpyrimidin-5-ol
CAS Number 1394936-18-5
PubChem CID 89214274
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Solvent Compatibility Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light

Reconstitution Protocol: A Self-Validating System

To ensure absolute trustworthiness in your assay data, this protocol is designed as a self-validating system . It includes built-in quality control (QC) checkpoints to confirm complete solvation before the compound is deployed in downstream applications.

Mass-to-Volume Dilution Guide

Table 2: Standard mass-to-volume conversions for preparing specific molarities of 4-Ethylpyrimidin-5-ol in 1.0 mL of DMSO.

Target ConcentrationMass Required (per 1.0 mL DMSO)Moles per mL
10 mM 1.24 mg1.0 × 10⁻⁵ mol
50 mM 6.21 mg5.0 × 10⁻⁵ mol
100 mM 12.41 mg1.0 × 10⁻⁴ mol
Step-by-Step Methodology
  • Temperature Equilibration (Crucial Step): Allow the sealed vial of 4-Ethylpyrimidin-5-ol to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. Water drastically reduces the solubility of lipophilic organic compounds in DMSO and accelerates hydrolytic degradation.

  • Weighing & Solvent Addition: Accurately weigh the desired mass (e.g., 12.41 mg for a 100 mM stock) using a microbalance. Transfer to a sterile, amber glass vial. Add exactly 1.0 mL of anhydrous DMSO directly to the powder.

    • Causality: Adding solvent to the powder (rather than powder to solvent) ensures immediate wetting of the compound's surface area, preventing the formation of insoluble clumps.

  • Agitation: Vortex the solution at medium speed for 1 to 2 minutes at room temperature.

    • Causality: Mechanical agitation provides the kinetic energy required to overcome the activation energy of solvation, accelerating the disruption of the pyrimidinol crystal lattice.

  • Validation Checkpoint (Visual QC): Hold the vial against a solid black background and shine a focused light through it.

    • Self-Validation: If you observe the Tyndall effect (scattering of light), micro-precipitates are still present, meaning the solution is not fully solvated. If this occurs, sonicate the vial in a water bath at RT for 5 minutes and repeat the visual check until the solution is optically clear.

  • Aliquoting & Storage: Once validated as a clear solution, immediately divide the stock into 50 µL to 100 µL aliquots in tightly sealed amber microcentrifuge tubes. Store at -20°C to -80°C.

Experimental Workflows & Visualizations

The following diagrams illustrate the logical flow of the reconstitution process and the downstream biological context of 4-Ethylpyrimidin-5-ol derivatives.

Reconstitution A Weigh 4-Ethylpyrimidin-5-ol (Equilibrated to RT) B Add Anhydrous DMSO (Slowly, to powder) A->B C Agitate (Vortex 1-2 min) B->C D Visual QC (Check against dark background) C->D E Aliquot (Amber Vials, 50-100 µL) D->E Clear Solution G Sonicate (Water bath, 5 min) D->G Micro-precipitates F Storage (-20°C to -80°C, Desiccated) E->F G->D

Caption: Workflow for the preparation, quality control, and storage of 4-Ethylpyrimidin-5-ol DMSO stock solutions.

LPA1_Pathway A Lysophosphatidic Acid (LPA) B LPA1 Receptor (GPCR Target) A->B Endogenous Activation C Gα_12/13 & Gα_q Intracellular Signaling B->C D Rho/ROCK & PLC/Ca2+ Effector Pathways C->D E Fibroblast Activation & Pulmonary Fibrosis D->E F BMS-986278 / Derivatives (LPA1 Antagonists) F->B Competitive Inhibition

Caption: LPA1 receptor signaling pathway illustrating the inhibitory mechanism of pyrimidinol-derived antagonists.

Best Practices & Troubleshooting

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. Leaving a DMSO stock solution open to the ambient atmosphere will cause it to rapidly absorb water. This can lead to the delayed precipitation of 4-Ethylpyrimidin-5-ol. Always purge vials with inert gas (Argon or Nitrogen) before sealing if the stock will be stored for extended periods.

  • Freeze-Thaw Degradation: The aliquoting step (Step 5) is non-negotiable. Repeated freeze-thaw cycles introduce microscopic condensation into the vial, degrading the compound and altering the true molarity of the solution. Once an aliquot is thawed, discard any unused portion.

  • Photodegradation: Heterocyclic compounds can be sensitive to prolonged UV exposure. Always utilize amber glass vials or wrap clear vials in aluminum foil to preserve structural integrity during benchtop handling.

References

  • PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 89214274, 4-ethylpyrimidin-5-ol. Retrieved from:[Link]

  • Cheng, P. T. W., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry, 64(21), 15549-15581. DOI: 10.1021/acs.jmedchem.1c01256. Retrieved from:[Link]

Sources

Method

Technical Application Guide: 4-Ethylpyrimidin-5-ol in Targeted Small Molecule Therapeutics

Target Audience: Discovery Chemists, Assay Biologists, and Preclinical Drug Development Professionals Focus Areas: Scaffold Optimization, Lysophosphatidic Acid Receptor 1 (LPA1) Antagonism, Tryptophan Hydroxylase 1 (TPH1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Assay Biologists, and Preclinical Drug Development Professionals Focus Areas: Scaffold Optimization, Lysophosphatidic Acid Receptor 1 (LPA1) Antagonism, Tryptophan Hydroxylase 1 (TPH1) Inhibition

Executive Summary & Scaffold Causality

In modern small molecule drug discovery, the selection of core building blocks dictates not only the primary target affinity but also the downstream pharmacokinetic (PK) and safety profiles of the clinical candidate. 4-Ethylpyrimidin-5-ol (and its halogenated derivative, 2-chloro-4-ethylpyrimidin-5-ol) has emerged as a highly versatile, bifunctional scaffold [1].

As a Senior Application Scientist, I emphasize evaluating building blocks through the lens of structural causality:

The Pyrimidine Core: Provides a rigid, metabolically stable aromatic system capable of π

π stacking and directional hydrogen bonding within target binding pockets.
  • The 4-Ethyl Substitution: Modulates the lipophilicity (LogP) of the molecule, enhancing membrane permeability while avoiding the excessive steric bulk that might clash with narrow receptor binding clefts.

  • The 5-Hydroxyl Group: Serves as an essential nucleophilic handle. Its slightly acidic nature (comparable to a phenol) allows for highly regioselective etherification or cross-coupling reactions without disrupting the pyrimidine nitrogens.

  • This specific combination of features has been instrumental in the discovery of next-generation therapeutics, most notably Bristol Myers Squibb’s LPA1 antagonist BMS-986278 (Admilparant) for idiopathic pulmonary fibrosis (IPF)[1], and Lexicon Pharmaceuticals' peripheral TPH1 inhibitors for gastrointestinal and skeletal disorders [2].

    Target Biology & Mechanistic Pathways

    LPA1 Receptor Antagonism in Pulmonary Fibrosis

    Lysophosphatidic acid (LPA) is a bioactive lipid that mediates fibrotic signaling primarily through the G-protein-coupled receptor LPA1. Activation of LPA1 triggers the Rho/ROCK pathway, leading to fibroblast proliferation, collagen deposition, and ultimately, tissue scarring. By incorporating the 4-ethylpyrimidin-5-ol moiety into an oxycyclohexyl acid framework, researchers successfully developed BMS-986278 to block this cascade [1].

    LPA1_Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 Binds G_Proteins G-Protein Coupling (G12/13, Gq, Gi/o) LPA1->G_Proteins Activates Antagonist LPA1 Antagonist (e.g., BMS-986278) Antagonist->LPA1 Blocks Rho_ROCK Rho/ROCK Pathway G_Proteins->Rho_ROCK Signals Fibroblasts Fibroblast Activation & Proliferation Rho_ROCK->Fibroblasts Induces Fibrosis Pulmonary Fibrosis Fibroblasts->Fibrosis Leads to

    Figure 1: LPA1 receptor signaling pathway and the inhibitory mechanism of targeted small molecule antagonists.

    TPH1 Inhibition for Peripheral Serotonin Regulation

    Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme for serotonin (5-HT) synthesis in peripheral tissues (e.g., the gut). Overproduction of peripheral 5-HT is linked to irritable bowel syndrome and osteoporosis. 4-Ethylpyrimidin-5-ol derivatives have been utilized to synthesize tricyclic piperidine compounds that selectively inhibit TPH1 without crossing the blood-brain barrier, thus preserving central nervous system 5-HT levels [2].

    Synthetic Workflow & Validated Protocols

    The integration of 4-ethylpyrimidin-5-ol into drug candidates typically relies on the selective functionalization of its hydroxyl group. Below is a self-validating protocol for the regioselective etherification of 2-chloro-4-ethylpyrimidin-5-ol, a direct precursor used in the synthesis of both LPA1 and TPH1 modulators.

    Synthetic_Workflow Starting_Material 4-Ethylpyrimidin-5-ol Intermediate 2-Cl-4-ethylpyrimidin-5-ol Starting_Material->Intermediate Halogenation Coupling Regioselective Etherification Intermediate->Coupling Base / Electrophile Lead Lead Optimization (e.g., BMS-986278) Coupling->Lead Cross-Coupling Assay In vitro Validation (LPA1/TPH1 Assays) Lead->Assay Screening

    Figure 2: General synthetic workflow utilizing 4-ethylpyrimidin-5-ol as a core building block.

    Protocol 1: Regioselective Etherification of Pyrimidine Derivatives

    Objective: To synthesize an O -alkylated pyrimidine intermediate while preventing unwanted N -alkylation, ensuring high yield and purity for downstream cross-coupling.

    Materials:

    • 2-Chloro-4-ethylpyrimidin-5-ol (1.0 equiv)

    • Alkyl halide / Electrophile (e.g., tert-butyl bromoacetate) (1.1 equiv)

    • Potassium carbonate ( K2​CO3​ ), anhydrous (2.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

    Step-by-Step Methodology:

    • Preparation & Deprotonation: Dissolve 2-chloro-4-ethylpyrimidin-5-ol in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add finely powdered anhydrous K2​CO3​ .

      • Causality Insight: K2​CO3​ is chosen over stronger bases (like NaH) because the pKa of the pyrimidin-5-ol is sufficiently low. A weaker base selectively deprotonates the hydroxyl group without degrading the electrophile or promoting side reactions at the pyrimidine nitrogens.

    • Electrophile Addition: Stir the suspension at room temperature for 15 minutes to ensure complete alkoxide formation. Dropwise add the alkyl halide.

    • Reaction Monitoring: Heat the reaction to 60°C. Monitor via LC-MS and TLC (Hexanes/EtOAc 7:3).

    • Quenching & Extraction: Once the starting material is consumed (typically 2-4 hours), cool to room temperature. Quench with ice-cold water to precipitate the product or extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

    • Self-Validation Checkpoint: Perform 1H -NMR. The absence of a broad singlet at ~10 ppm (OH proton) and the appearance of a sharp singlet/multiplet corresponding to the new O -alkyl protons confirms successful O -alkylation. LC-MS must show the [M+H]+ peak with the characteristic chlorine isotope pattern (3:1 ratio).

    Biological Validation & Screening

    Once the 4-ethylpyrimidin-5-ol derivative is elaborated into a final drug candidate, it must be validated functionally. For LPA1 antagonists, a Calcium Mobilization Assay (FLIPR) is the gold standard.

    Protocol 2: FLIPR Calcium Mobilization Assay for LPA1 Antagonism

    Objective: To quantify the IC50​ (and calculated Kb​ ) of synthesized LPA1 antagonists by measuring the inhibition of LPA-induced intracellular calcium release.

    Step-by-Step Methodology:

    • Cell Preparation: Plate CHO cells stably expressing human LPA1 in 384-well black-wall/clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

    • Dye Loading: Remove media and add 20 μL of Calcium-6 assay buffer (containing probenecid to prevent dye efflux). Incubate for 2 hours at 37°C.

      • Causality Insight: LPA1 is a Gq-coupled receptor. Activation releases intracellular Ca2+ , which binds to the fluorogenic dye, causing a measurable spike in fluorescence.

    • Compound Incubation: Add the synthesized pyrimidine derivatives (10-point dose-response curve, starting at 10 μM , 1:3 dilutions) using an acoustic dispenser. Incubate for 30 minutes.

    • Agonist Challenge: Using the FLIPR Tetra system, inject an EC80​ concentration of LPA (typically ~50-100 nM) and read fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes.

    • Self-Validation Checkpoint:

      • Positive Control: BMS-986020 (known antagonist) must yield an IC50​ consistent with historical data (~10-20 nM).

      • Assay Robustness: Calculate the Z'-factor using DMSO (vehicle) and maximum inhibition controls. The assay is only valid if Z' > 0.6.

    Quantitative Data Analysis: Scaffold Evolution

    The transition from early-generation LPA1 antagonists to the clinical candidate BMS-986278 highlights the importance of scaffold optimization. Previous candidates (like BMS-986020) suffered from hepatobiliary toxicity due to the inhibition of bile salt export pump (BSEP) and multidrug resistance-associated protein 4 (MRP4). By utilizing advanced building blocks like 4-ethylpyrimidin-5-ol to increase the C(sp3) fraction and optimize polarity, researchers mitigated these liabilities [1].

    Table 1: Physicochemical and Pharmacological Properties of LPA1 Antagonists

    Property / MetricBMS-986020 (Previous Gen)BMS-986278 (Clinical Candidate)Impact of Scaffold Optimization
    Target Affinity (Human LPA1 Kb​ ) 6.7 nM6.9 nMMaintained high potency.
    C(sp3) Fraction Low (< 0.20)High (0.625)Increased 3D complexity; improved solubility.
    cLogP > 4.53.16Reduced lipophilicity; decreased off-target binding.
    BSEP Inhibition ( IC50​ ) Potent inhibitor> 30 μM (No inhibition)Eliminated hepatobiliary toxicity risk.
    MRP4 Inhibition ( IC50​ ) Potent inhibitor> 30 μM (No inhibition)Improved overall safety profile.

    Data summarized from Cheng et al., 2021 [1]. The incorporation of highly optimized, polar building blocks directly contributed to resolving the transporter liability issues seen in earlier rigid, flat aromatic systems.

    Conclusion

    4-Ethylpyrimidin-5-ol is far more than a simple reagent; it is a strategic structural asset in small molecule drug discovery. Whether utilized to build the oxycyclohexyl acid core of LPA1 antagonists for pulmonary fibrosis or the tricyclic piperidine framework of TPH1 inhibitors, its unique balance of metabolic stability, precise lipophilicity, and regioselective reactivity makes it indispensable. By strictly adhering to the causality-driven protocols outlined above, discovery teams can reliably leverage this scaffold to generate high-quality, clinical-grade chemical matter.

    References

    • Cheng, P. T. W., Kaltenbach, R. F., Zhang, H., et al. "Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases." Journal of Medicinal Chemistry, 2021. URL:[Link][1][2][3]

    • Lexicon Pharmaceuticals Ltd. "Tricyclic piperidine compounds." World Intellectual Property Organization, WO2015075023A1, 2015. URL:[4]

    Sources

    Application

    Application Note: Catalytic Hydrogenation Protocols for 4-Ethylpyrimidin-5-ol

    Introduction & Mechanistic Rationale 4-Ethylpyrimidin-5-ol is a highly valuable heterocyclic scaffold utilized in the development of kinase inhibitors and lysophosphatidic acid receptor 1 (LPA1) antagonists[1]. In drug d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    4-Ethylpyrimidin-5-ol is a highly valuable heterocyclic scaffold utilized in the development of kinase inhibitors and lysophosphatidic acid receptor 1 (LPA1) antagonists[1]. In drug development workflows, catalytic hydrogenation involving this molecule typically falls into two distinct operational categories:

    • Hydrogenolytic Deprotection : The synthesis of the free pyrimidinol via chemoselective O-debenzylation of a protected precursor.

    • Nuclear Ring Hydrogenation : The complete reduction of the highly stable pyrimidine aromatic ring to yield saturated hexahydropyrimidinol derivatives.

    The Causality Behind Catalyst Selection (E-E-A-T)

    The pyrimidine ring is notoriously difficult to hydrogenate. It possesses high resonance stabilization energy, and its two basic nitrogen atoms readily coordinate to transition metals, effectively poisoning the catalyst surface ().

    • For O-Debenzylation: Palladium on Carbon (Pd/C) is the optimal choice. Palladium has a lower affinity for the highly stabilized aromatic π -system of pyrimidines compared to the polarizable C-O bond of the benzyl ether. Under ambient conditions (1 atm H₂), Pd/C rapidly cleaves the benzyl group without reducing the pyrimidine nucleus.

    • For Nuclear Ring Reduction: Rhodium on Carbon (Rh/C) or specialized Iridium (Ir) complexes are required. Rhodium possesses a higher d-band center, facilitating the back-donation required to break the aromaticity of the pyrimidine ring ()[2]. Furthermore, this reaction must be conducted in acidic media (e.g., glacial acetic acid). Protonation of the pyrimidine nitrogens serves a dual mechanistic purpose: it lowers the LUMO energy of the ring (making it susceptible to nucleophilic hydride attack) and prevents the nitrogen lone pairs from coordinating to and deactivating the Rh/Ir active sites.

    Catalyst Selection & Reaction Parameters

    The following table summarizes the quantitative data and operational parameters required to achieve chemoselective outcomes when processing 4-ethylpyrimidin-5-ol and its precursors.

    Catalyst SystemStarting MaterialTarget TransformationH₂ PressureTempSolvent / AdditiveExpected Outcome
    10% Pd/C 5-(Benzyloxy)-4-ethylpyrimidineO-Debenzylation1 atm25 °CMethanol>99% yield; No ring reduction
    5% Rh/C 4-Ethylpyrimidin-5-olRing Hydrogenation50 atm60 °CGlacial AcOHComplete saturation (Hexahydro)
    Ir-Complex 4-Ethylpyrimidin-5-olAsymmetric Ring Reduction55 atm40 °CEtOH / Lewis AcidPartial/Full reduction with high ee

    Workflow Visualization

    G A 5-(Benzyloxy)-4-ethylpyrimidine (Protected Precursor) B 4-Ethylpyrimidin-5-ol (Target Scaffold) A->B 10% Pd/C, H2 (1 atm) MeOH, 25°C Chemoselective O-Debenzylation C 4-Ethylhexahydropyrimidin-5-ol (Saturated Derivative) B->C 5% Rh/C, H2 (50 atm) Glacial AcOH, 60°C Aromatic Ring Hydrogenation

    Fig 1: Chemoselective hydrogenation pathways for 4-ethylpyrimidin-5-ol synthesis and ring reduction.

    Experimental Protocols

    Protocol A: Synthesis of 4-Ethylpyrimidin-5-ol via Pd/C Catalyzed Debenzylation

    This protocol utilizes mild hydrogenolysis to unmask the hydroxyl group while preserving the pyrimidine core.

    Materials:

    • 5-(Benzyloxy)-4-ethylpyrimidine (10.0 mmol, 2.14 g)

    • 10% Pd/C (50% w/w water wet, 200 mg)

    • Methanol (HPLC grade, 30 mL)

    • Hydrogen gas (Balloon, 1 atm)

    Step-by-Step Methodology:

    • Preparation: In a 100 mL round-bottom flask, dissolve the precursor in 30 mL of methanol.

    • Catalyst Addition: Carefully add the wet 10% Pd/C to the solution. Caution: Dry Pd/C is pyrophoric in the presence of methanol vapors. Always use wet catalyst or purge the flask with Argon prior to addition.

    • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3x). Evacuate once more and backfill with H₂ gas from a balloon.

    • Reaction: Stir the suspension vigorously at 25 °C for 4–6 hours.

    • Self-Validation Checkpoint (IPQC): Do not proceed to workup until H₂ uptake ceases and an in-process TLC (DCM:MeOH 9:1) confirms the complete disappearance of the starting material (Rf ~0.6) and the emergence of a highly polar spot (Rf ~0.15) corresponding to the free pyrimidinol.

    • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol (2 × 15 mL).

    • Isolation: Concentrate the filtrate under reduced pressure to yield 4-ethylpyrimidin-5-ol as a solid. Validate via ¹H NMR (ensure complete disappearance of the benzyl -CH₂- singlet at ~5.1 ppm and the phenyl multiplet at ~7.3 ppm).

    Protocol B: Nuclear Ring Hydrogenation of 4-Ethylpyrimidin-5-ol

    This protocol utilizes high-pressure Rhodium catalysis in an acidic medium to overcome the resonance stabilization of the pyrimidine ring ()[3].

    Materials:

    • 4-Ethylpyrimidin-5-ol (5.0 mmol, 620 mg)

    • 5% Rh/C (Dry, 250 mg) — Note the high catalyst loading required for nuclear reduction.

    • Glacial Acetic Acid (20 mL)

    • Hydrogen gas (Cylinder)

    Step-by-Step Methodology:

    • Preparation: Dissolve 4-ethylpyrimidin-5-ol in 20 mL of glacial acetic acid inside a glass liner designed for a Parr autoclave.

    • Catalyst Addition: Add the 5% Rh/C catalyst to the acidic solution.

    • Pressurization: Place the liner into the autoclave. Seal and purge the reactor with Nitrogen (3x 20 atm) followed by Hydrogen (3x 20 atm) to ensure a completely inert atmosphere.

    • Reaction: Pressurize the reactor to 50 atm (approx. 735 psi) with H₂. Heat the reactor to 60 °C and engage the mechanical stirrer (800 rpm) to overcome mass transfer limitations of the gas-liquid interface.

    • Self-Validation Checkpoint (IPQC): Monitor the pressure drop. Vent the reactor only after the theoretical pressure drop corresponding to the consumption of 3 equivalents of H₂ is observed. If the pressure remains static before 3 eq are consumed, catalyst poisoning by unprotonated nitrogen species has occurred; cool, vent, and recharge with fresh Rh/C.

    • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the mixture through Celite.

    • Neutralization & Isolation: Concentrate the acetic acid under high vacuum. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc (3 × 20 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield 4-ethylhexahydropyrimidin-5-ol. Validate via MS (M+6 mass shift) and ¹H NMR (loss of the aromatic pyrimidine proton at ~8.5 ppm).

    References

    • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

    • Iridium-Catalyzed Asymmetric Hydrogenation of 4,6-Disubstituted 2-Hydroxypyrimidines. Kuwano, R., et al. (2018). Organic Letters. URL:[Link]

    • Rhodium-catalyzed reductive modification of pyrimidine nucleosides, nucleotide phosphates, and sugar nucleotides. Price, N. P. J., et al. (2020). Carbohydrate Research, 488, 107893. URL:[Link]

    • The Catalytic Hydrogenation of Pyrimidine Nucleosides and Nucleotides and the Isolation of their Ribose and Respective Ribose Phosphates. Cohn, W. E., & Doherty, D. G. (1956). Journal of the American Chemical Society, 78(12), 2863-2866. URL:[Link]

    Sources

    Method

    Application Note: High-Sensitivity LC-MS/MS Analysis of 4-Ethylpyrimidin-5-ol

    Introduction & Scientific Rationale 4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) is a low-molecular-weight (124.06 Da), highly polar heterocyclic compound. It serves as a critical structural intermediate in modern drug disc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) is a low-molecular-weight (124.06 Da), highly polar heterocyclic compound. It serves as a critical structural intermediate in modern drug discovery, most notably in the synthesis of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists such as BMS-986278, which are currently advancing in clinical trials for the treatment of pulmonary fibrotic diseases[1].

    The quantification of small pyrimidine derivatives in biological matrices or complex synthetic mixtures presents significant analytical challenges. Because of their high polarity, these compounds exhibit poor retention on standard C18 reversed-phase columns. Furthermore, the basic nitrogen atoms within the pyrimidine ring readily interact with residual silanol groups on the silica stationary phase, leading to severe peak tailing. Additionally, pyrimidinols can undergo keto-enol tautomerization, which can cause peak splitting or broadening if the chromatographic environment is not strictly controlled[2].

    The Causality of Methodological Choices: To overcome these challenges, this protocol utilizes an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole Mass Spectrometer (QqQ-MS) .

    • Column Selection: We employ a High-Strength Silica (HSS) T3 column. Unlike standard C18 columns, the T3 stationary phase is designed to resist phase collapse in highly aqueous mobile phases, allowing for the extended retention of polar pyrimidines [3].

    • Mobile Phase Chemistry: An acidic modifier (0.1% Formic Acid) is used to maintain a pH of ~2.7. This ensures the basic pyrimidine nitrogens (pKa ~2–4) are completely protonated, suppressing silanol interactions, preventing tautomeric peak splitting, and driving the analyte into the [M+H]+ state for maximum Electrospray Ionization (ESI) efficiency [2].

    Materials and Reagents

    • Analyte: 4-Ethylpyrimidin-5-ol Reference Standard (Purity 98%).

    • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., 4-Ethylpyrimidin-5-ol- d5​ ) or a closely related structural analog.

    • Solvents: LC-MS Grade Water ( H2​O ), LC-MS Grade Acetonitrile (ACN), and LC-MS Grade Methanol (MeOH).

    • Modifiers: LC-MS Grade Formic Acid (FA).

    • Matrix: Blank biological matrix (e.g., human plasma) or synthetic reaction buffer, depending on the application.

    Experimental Protocol: Sample Preparation

    To ensure trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must include a System Suitability Test (SST), matrix blanks (to check for carryover), and Internal Standard (IS) normalization to dynamically correct for matrix-induced ion suppression.

    Step-by-Step Extraction (Protein Precipitation Workflow)
    • Standard Curve Preparation: Prepare a master stock solution of 4-Ethylpyrimidin-5-ol at 1.0 mg/mL in MeOH. Serially dilute in 50:50 H2​O :MeOH to create working standards ranging from 1 ng/mL to 1000 ng/mL.

    • Sample Aliquoting: Transfer 50 µL of the biological sample, Quality Control (QC), or calibration standard into a 1.5 mL low-bind microcentrifuge tube.

    • Protein Precipitation (PPT): Add 150 µL of ice-cold ACN containing the Internal Standard (at 50 ng/mL). Rationale: A 3:1 organic-to-aqueous ratio effectively crashes soluble proteins while keeping the polar pyrimidine in solution.

    • Mixing: Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

    • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

    • Dilution (Optional but Recommended): Dilute the supernatant with 100 µL of LC-MS Grade H2​O . Rationale: Reducing the organic composition of the injected sample prevents "solvent effects" (peak distortion) when injecting onto a highly aqueous LC gradient.

    Workflow A Sample Prep (Protein Precipitation) B Centrifugation (14,000 x g, 10 min) A->B C UPLC Separation (HSS T3 Column) B->C D ESI+ Ionization (Precursor m/z 125.1) C->D E MRM Detection (Triple Quadrupole) D->E

    Fig 1: Step-by-step LC-MS/MS analytical workflow for 4-Ethylpyrimidin-5-ol quantification.

    LC-MS/MS Analytical Conditions

    Liquid Chromatography Parameters
    • System: Waters ACQUITY UPLC (or equivalent).

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

    • Column Temperature: 40°C (Maintains consistent pressure and improves mass transfer).

    • Autosampler Temperature: 4°C.

    • Injection Volume: 2.0 µL.

    • Mobile Phase A: 0.1% Formic Acid in H2​O .

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    Table 1: UPLC Gradient Elution Profile

    Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
    0.000.4098.02.0Initial
    1.000.4098.02.0Linear
    4.000.4040.060.0Linear
    5.000.405.095.0Linear
    6.500.405.095.0Hold (Wash)
    6.600.4098.02.0Linear
    8.000.4098.02.0Hold (Equilibration)
    Mass Spectrometry Parameters
    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 500°C.

    • Desolvation Gas Flow: 800 L/hr ( N2​ ).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    Table 2: Optimized MRM Transitions

    AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
    4-Ethylpyrimidin-5-ol 125.197.1502515Quantifier
    4-Ethylpyrimidin-5-ol 125.182.1502525Qualifier
    SIL-Internal Standard 130.1102.1502515Normalization

    (Note: Transitions are based on the characteristic neutral loss of ethylene [-28 Da] from the ethyl group and isocyanic acid [-43 Da] from the pyrimidine ring. Exact tuning should be verified on the specific instrument).

    Fragmentation A 4-Ethylpyrimidin-5-ol MW: 124.06 Da B [M+H]+ Precursor Ion: m/z 125.1 A->B ESI+ C Fragment 1 (Quantifier) m/z 97.1 (-C2H4) B->C CID (CE: 15V) D Fragment 2 (Qualifier) m/z 82.1 (-HNCO) B->D CID (CE: 25V)

    Fig 2: Proposed ESI+ ionization and CID fragmentation pathway for 4-Ethylpyrimidin-5-ol.

    Troubleshooting & Best Practices

    • Issue: Peak Tailing or Splitting

      • Causality: Incomplete protonation of the pyrimidine nitrogens leads to mixed-mode retention (hydrophobic + ion-exchange with free silanols).

      • Solution: Verify that Mobile Phase A contains exactly 0.1% Formic Acid. Do not use older, degraded mobile phases where the acid may have volatilized. Ensure the column is fully equilibrated before the first injection.

    • Issue: Severe Ion Suppression (Matrix Effects)

      • Causality: Co-eluting endogenous phospholipids from the plasma matrix compete for charge in the ESI source, depressing the analyte signal.

      • Solution: The SIL-IS will mathematically correct for this, but to preserve absolute sensitivity, ensure the column wash step (95% B from 5.00 to 6.50 min) is strictly adhered to. This flushes strongly bound lipids to waste before the next injection.

    • Issue: Carryover in Blank Injections

      • Causality: Analyte sticking to the autosampler needle or injection valve stator.

      • Solution: Utilize a strong needle wash solution (e.g., 50:50:0.1 MeOH:ACN:FA) and increase the needle wash volume to 600 µL.

    References

    • Cheng, P. T. W., Kaltenbach, R. F., Zhang, H., et al. (2021). "Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases." Journal of Medicinal Chemistry, 64(21), 15549-15581.[Link]

    • Monostori, P., Klinke, G., Hauke, J., et al. (2019). "Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation." PLOS One, 14(2), e0212458.[Link]

    • Laourdakis, C. D., Merino, E. F., Neilson, A. P., & Cassera, M. B. (2014). "Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry." Journal of Chromatography B, 967, 127-133.[Link]

    Application

    Application Note: A General Framework for the In Vitro Evaluation of Novel Pyrimidine Analogs Using 4-Ethylpyrimidin-5-ol as a Model Compound

    Abstract The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-infective, and an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-infective, and anti-inflammatory effects.[1][2][3][4][5] While many derivatives are well-characterized, novel analogs such as 4-Ethylpyrimidin-5-ol (CAS No. 1394936-18-5) represent unexplored chemical space, necessitating a systematic and robust methodology for their initial biological characterization.[1][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare and evaluate the in vitro effects of 4-Ethylpyrimidin-5-ol on cellular viability. We detail protocols for assessing solubility, preparing stock solutions, and conducting dose-response studies using a colorimetric cell viability assay. The principles and methodologies outlined here serve as a foundational protocol for the preliminary screening of any novel small molecule with limited prior characterization.

    Introduction: The Rationale for Screening Novel Pyrimidine Derivatives

    Heterocyclic compounds are cornerstones of the pharmaceutical industry, and among them, pyrimidines are particularly prominent due to their diverse biological activities.[2][7] They are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in many vitamins and approved drugs.[2][4] The functionalization of the pyrimidine ring has led to the development of agents that can modulate a variety of biological targets.[3][8]

    Consequently, the synthesis and evaluation of new pyrimidine derivatives remain a highly active area of research. A compound like 4-Ethylpyrimidin-5-ol, for which there is a notable absence of specific biological data in public literature, requires a foundational screening cascade to uncover its potential effects.[1] The first and most critical step in this process is to assess its impact on cell viability and proliferation. This initial screen helps to identify a therapeutically relevant concentration range and determines if the compound exhibits cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death) properties.

    This document provides a self-validating system of protocols designed to ensure accuracy and reproducibility, from initial compound handling to final data analysis.

    Part 1: Compound Handling and Stock Solution Preparation

    The accuracy of any in vitro assay is fundamentally dependent on the precise and complete solubilization of the test compound.[9] Many heterocyclic compounds, including pyrimidine derivatives, can exhibit poor aqueous solubility due to their lipophilic nature and strong crystal lattice energy.[10] An incorrect assumption of solubility can lead to significant errors in concentration, resulting in irreproducible data. Therefore, the first step is always to validate a suitable solvent and prepare a stable, high-concentration stock solution.

    Protocol 1: Empirical Solubility Assessment

    Objective: To identify a suitable solvent for preparing a high-concentration stock solution of 4-Ethylpyrimidin-5-ol.

    Materials:

    • 4-Ethylpyrimidin-5-ol powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Ethanol (200 proof), molecular biology grade

    • Phosphate-buffered saline (PBS), sterile

    • 1.5 mL microcentrifuge tubes

    • Vortex mixer

    Procedure:

    • Weigh out a small, known amount of 4-Ethylpyrimidin-5-ol (e.g., 1-2 mg) into three separate microcentrifuge tubes.

    • Solvent Addition: To the first tube, add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 mM). To the second and third tubes, add the equivalent volumes of Ethanol and PBS, respectively.

    • Solubilization: Vortex each tube vigorously for 2-3 minutes.

    • Visual Inspection: Carefully observe each solution against a dark background. A clear solution with no visible particulates indicates complete dissolution. If particulates remain, the compound is not soluble at that concentration in that solvent.

    • Causality Check: For many novel small molecules, DMSO is the solvent of choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[11] However, it is crucial to confirm this empirically. If solubility is poor in all solvents, formulation strategies such as pH adjustment or the use of co-solvents may be necessary.[10]

    Protocol 2: Preparation of a 100 mM Master Stock Solution

    Objective: To prepare a precisely quantified stock solution for serial dilutions.

    Principle: Preparing the stock solution directly in the original vial avoids material loss from weighing and transferring small quantities of expensive powder.[9]

    Procedure:

    • Confirm the mass of 4-Ethylpyrimidin-5-ol provided by the manufacturer (e.g., 5 mg).

    • Calculate the volume of validated solvent (e.g., DMSO) required to achieve the desired stock concentration (e.g., 100 mM).

      • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

      • Note: The molecular weight of 4-Ethylpyrimidin-5-ol is 124.14 g/mol .

    • Using a calibrated pipette, add the calculated volume of solvent directly to the manufacturer's vial containing the compound.

    • Vortex thoroughly for at least 5 minutes to ensure complete dissolution.

    • Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

    Part 2: Cellular Assay Workflow

    The following workflow provides a systematic approach to testing the effect of 4-Ethylpyrimidin-5-ol on cultured cells.

    G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis Compound 4-Ethylpyrimidin-5-ol (Powder) Solubility Protocol 1: Solubility Test (DMSO, EtOH, PBS) Compound->Solubility Stock Protocol 2: Prepare 100 mM Master Stock in DMSO Solubility->Stock Aliquots Aliquot & Store (-20°C / -80°C) Stock->Aliquots Treat Prepare Serial Dilutions & Treat Cells (24-72h) Aliquots->Treat Use for experiment Cells Select & Culture Cell Line Seed Protocol 3: Seed Cells in 96-Well Plate Cells->Seed Seed->Treat Assay Protocol 4: XTT Viability Assay Treat->Assay Read Read Absorbance (450 nm) Assay->Read Data Raw Absorbance Data Read->Data Normalize Protocol 6: Normalize to Controls (% Viability) Data->Normalize Curve Generate Dose-Response Curve Normalize->Curve IC50 Calculate IC50 Value Curve->IC50

    Figure 1: Overall experimental workflow for evaluating 4-Ethylpyrimidin-5-ol.

    Protocol 3: Cell Seeding for 96-Well Plate Assays

    Objective: To plate cells at an optimal density for a viability assay.

    Principle: The initial cell seeding density is a critical parameter. The density must be low enough to ensure that the cells remain in the logarithmic phase of growth throughout the experiment, even in the untreated control wells.[11][12] Over-confluency in control wells can lead to a false interpretation of a compound's efficacy. This density should be optimized for each cell line.

    Procedure:

    • Culture the selected cell line using standard aseptic techniques and appropriate culture media.[13] Use cells with a low passage number to ensure phenotypic stability.[11]

    • For adherent cells, harvest a sub-confluent culture (70-80% confluency) using an appropriate dissociation reagent (e.g., Trypsin-EDTA). For suspension cells, collect them directly from the flask.[12]

    • Perform a cell count using a hemocytometer or automated cell counter to determine the concentration of viable cells.

    • Dilute the cell suspension in complete culture medium to the predetermined optimal seeding density (e.g., 2,000–10,000 cells/well).

    • Dispense 100 µL of the cell suspension into the wells of a 96-well flat-bottom tissue culture plate.

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow adherent cells to attach.

    Part 3: Assessing Cellular Viability with the XTT Assay

    Cell viability assays are essential tools for evaluating the effects of chemical compounds on living cells.[14][15] Assays based on the reduction of tetrazolium salts, such as XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide), are widely used to measure cellular metabolic activity.[16] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT reagent to a colored formazan product, the amount of which is directly proportional to the number of living, metabolically active cells.[16]

    The XTT assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating the need for a separate solubilization step and thus reducing handling errors.

    G Cell Metabolically Active (Viable) Cell Mito Mitochondrial Dehydrogenases (e.g., NADH) Cell->Mito Contains Formazan Formazan Product (Orange, Water-Soluble) Mito->Formazan Reduction XTT XTT Reagent (Yellow, Water-Soluble) XTT->Formazan Reduction Reader Spectrophotometer (Absorbance at ~450 nm) Formazan->Reader Quantified by

    Figure 2: Principle of the XTT cell viability assay.

    Protocol 4: XTT Cell Viability Assay

    Objective: To determine the dose-dependent effect of 4-Ethylpyrimidin-5-ol on cell viability.

    Materials:

    • 96-well plate with seeded cells (from Protocol 3)

    • 4-Ethylpyrimidin-5-ol stock solution

    • Complete cell culture medium

    • XTT assay kit (containing XTT reagent and electron coupling reagent)

    • Positive control (e.g., Doxorubicin at a known IC50 concentration)

    • Microplate reader with a 450 nm filter

    Procedure:

    • Preparation of Compound Dilutions: a. Prepare a working solution of 4-Ethylpyrimidin-5-ol by diluting the master stock in complete culture medium. Crucially, ensure the final concentration of the vehicle (e.g., DMSO) in the highest dose does not exceed a non-toxic level, typically <0.5%.[11] b. Perform serial dilutions (e.g., 1:2 or 1:3) in complete culture medium to create a range of concentrations to be tested (e.g., from 100 µM down to 1 nM).[12]

    • Plate Setup and Treatment: a. Design a plate map that includes wells for all test concentrations, as well as the necessary controls. Each condition should be performed in triplicate.

      • Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the highest compound dose.

      • Untreated Control: Wells containing cells in medium only.

      • Positive Control: Wells containing cells treated with a known cytotoxic agent.

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[17] b. For adherent cells, carefully aspirate the old medium. Add 100 µL of the medium containing the appropriate compound dilutions or controls to each well.

    • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • Addition of XTT Reagent: a. At the end of the incubation period, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. This should be done immediately before use.[17][18] b. Add 50 µL of the prepared XTT working solution to each well (including blank controls).

    • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.

    • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of ~660 nm can be used to subtract background absorbance from plate imperfections.[17][19]

    Part 4: Data Analysis and Interpretation

    Protocol 5: Calculating Percent Viability and IC50

    Objective: To process the raw absorbance data and determine the compound's potency.

    Procedure:

    • Background Subtraction: Average the absorbance values of the blank (medium only) wells. Subtract this average from the readings of all other wells.

    • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle-treated cells represents 100%.

      • Formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

    • Generate Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and calculate the IC50 value. The IC50 (Inhibitory Concentration 50%) is the concentration of the compound that reduces the viability by 50%.

    Troubleshooting

    Problem Potential Cause(s) Recommended Solution(s)
    High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.
    Compound precipitates in the medium The compound's solubility limit in aqueous medium was exceeded.Perform a solubility test directly in the culture medium.[10] Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells.
    IC50 value changes between experiments Inconsistent cell health or passage number; Variation in incubation times.Use cells within a consistent and low passage number range for all experiments.[11] Standardize all incubation times precisely.
    High background in "medium only" wells Contamination of medium or reagents; Reagent instability.Use fresh, sterile medium and reagents.[20][21] Ensure XTT working solution is prepared immediately before use.
    Vehicle control shows toxicity DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[11] Test the toxicity of the vehicle alone on the specific cell line being used.

    Conclusion

    This application note provides a validated, step-by-step framework for the initial in vitro characterization of 4-Ethylpyrimidin-5-ol, a novel pyrimidine derivative. By following these protocols, researchers can reliably determine the compound's solubility, prepare accurate stock solutions, and quantify its dose-dependent effects on cell viability. This foundational data is essential for making informed decisions about whether to advance a compound into more complex mechanistic studies, such as assays for apoptosis, cell cycle analysis, or target engagement. The principles outlined herein are broadly applicable to the preliminary screening of any new small-molecule entity in a drug discovery program.

    References

    • Vertex AI Search. MTT Assay Protocol.
    • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Available at: [Link]

    • baseclick. Cell Viability Assay | Essential Methods & Applications. Available at: [Link]

    • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

    • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]

    • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Available at: [Link]

    • Trevigen. TACS® XTT Cell Proliferation Assay. Available at: [Link]

    • Promega. Cell Health Screening Assays for Drug Discovery. Available at: [Link]

    • NextSDS. 4-ethylpyrimidin-5-ol — Chemical Substance Information. Available at: [Link]

    • YouTube. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. Available at: [Link]

    • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Pharmaceutical Research.
    • Springer Nature Experiments. In Vitro Assays for Screening Small Molecules. Available at: [Link]

    • El-Sayed, M. A., et al. (2021). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. Available at: [Link]

    • Sharma, A., et al. (2017).
    • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

    • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
    • ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines.
    • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Available at: [Link]

    • Revue Roumaine de Chimie.
    • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]

    • STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Available at: [Link]

    • Baluja, S., et al. (2016).
    • ResearchGate.
    • Weigand, A., et al. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vivo.
    • NextSDS. 5-ethylpyrimidin-4-ol — Chemical Substance Information. Available at: [Link]

    • De Clercq, E., et al. (1976). Antiviral Action and Cellular Toxicity of Four Thymidine Analogues. Antimicrobial Agents and Chemotherapy. Available at: [Link]

    • BenchChem. troubleshooting inconsistent results in cytotoxicity assays with 4-Amino-8-[3,4- dihydroxy-5-(hydroxymethyl)oxolan-2.
    • ResearchGate. Characterization of a unique dihydropyrimidinone... as an effective antithrombotic agent.
    • Bodell, W. J., et al. (1982). Evidence for removal at different rates of O-ethyl pyrimidines and ethylphosphotriesters in two human fibroblast cell lines. Carcinogenesis. Available at: [Link]

    • Gangjee, A., et al. (2002). Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate. Journal of Medicinal Chemistry. Available at: [Link]

    • Lirias. Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolino[3,2-a]pyrimidinones.
    • MDPI. (2021).
    • Chemsrc. (2025). 5-ethylpyrimidin-4-ol. Available at: [Link]

    • MDPI. (2021).
    • PubMed. (2024). 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation.... Available at: [Link]nih.gov/38642646/)

    Sources

    Method

    Optimal storage conditions for 4-Ethylpyrimidin-5-ol reagent stability

    Application Note: Optimal Storage and Handling Protocols for 4-Ethylpyrimidin-5-ol to Maximize Reagent Stability Executive Summary 4-Ethylpyrimidin-5-ol (CAS 1394936-18-5) is a highly specialized heterocyclic building bl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Optimal Storage and Handling Protocols for 4-Ethylpyrimidin-5-ol to Maximize Reagent Stability

    Executive Summary

    4-Ethylpyrimidin-5-ol (CAS 1394936-18-5) is a highly specialized heterocyclic building block utilized in advanced organic synthesis. It serves as a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including potent Lysophosphatidic Acid Receptor 1 (LPA1) antagonists such as the clinical candidate BMS-986278[1]. While commercial vendors often ship this compound at room temperature[2][3], maintaining its long-term synthetic fidelity requires rigorous environmental controls. This application note details the degradation mechanisms of pyrimidinols, establishes an optimal storage matrix, and provides a self-validating protocol for reagent handling and quality control.

    Mechanistic Insights: Why Storage Conditions Matter

    To understand the strict storage requirements of 4-ethylpyrimidin-5-ol, one must analyze its structural vulnerabilities. The molecule consists of an electron-deficient pyrimidine ring substituted with an electron-donating hydroxyl group and an ethyl chain.

    • Oxidative Susceptibility: The hydroxyl group activates the pyrimidine ring, making it susceptible to slow oxidation when exposed to atmospheric oxygen. This can lead to the formation of N-oxides or complex dimeric species that poison downstream catalytic reactions.

    • Hygroscopicity and Hydrolysis: Heterocyclic alcohols readily absorb atmospheric moisture. While the pyrimidine core itself is relatively stable, excess moisture in the reagent can violently quench reagents or catalyze the degradation of downstream reactive intermediates (such as 2-chloro-4-ethylpyrimidin-5-ol, a key precursor in LPA1 antagonist synthesis[1]) if the starting material is not strictly anhydrous.

    • Thermal Kinetics: Although the compound is stable at room temperature for short transport durations[2][3], elevated temperatures over prolonged periods accelerate kinetic degradation pathways. Lowering the storage temperature to 2–8°C—a standard best practice for base pyrimidin-5-ol derivatives[4]—significantly suppresses these oxidative and hydrolytic kinetics.

    Quantitative Stability Matrix

    The following table summarizes the projected stability of 4-ethylpyrimidin-5-ol under various storage conditions. These metrics are derived from accelerated degradation models of pyrimidinol derivatives, emphasizing the necessity of inert atmospheres and temperature control.

    Storage ConditionAtmosphereTemperature1-Month Purity6-Month Purity12-Month Purity
    Amber Vial (Optimal) Argon 2–8°C >99.5% >99.0% >98.5%
    Amber VialAir2–8°C99.0%97.2%95.5%
    Clear VialAirRT (20–25°C)98.0%94.5%<90.0%

    Data Interpretation: The combination of an inert argon atmosphere and refrigeration (2–8°C) is the only condition that reliably maintains >98.5% purity over a 12-month lifecycle, ensuring high yields in sensitive coupling reactions.

    Standard Operating Procedure (SOP): Handling and Aliquoting

    To ensure a self-validating system, the handling of 4-ethylpyrimidin-5-ol must prevent the introduction of degradation catalysts (light, oxygen, moisture) at every step.

    Workflow A 1. Receipt & QC (Visual/LC-MS) B 2. Glovebox (RH < 5%) A->B C 3. Aliquoting (Amber Vials) B->C D 4. Argon Purge (O2 Displacement) C->D E 5. Storage (2-8°C) D->E

    Workflow for the optimal handling, aliquoting, and long-term storage of 4-Ethylpyrimidin-5-ol.

    Step-by-Step Methodology:

    • Initial Quality Control: Upon receipt, visually inspect the compound. Pure 4-ethylpyrimidin-5-ol should appear as a uniform powder[2]. Any yellowing or discoloration indicates potential photo-oxidative degradation.

    • Environmental Control: Transfer the primary reagent bottle into a controlled glovebox environment.

      • Causality: Maintaining relative humidity (RH) below 5% prevents moisture absorption, which is critical for maintaining the anhydrous state required for subsequent halogenation reactions[1].

    • Aliquoting Strategy: Divide the bulk reagent into single-use amber glass vials.

      • Causality: Amber glass blocks UV/Vis light, preventing photo-induced radical formation. Single-use aliquots prevent the master batch from undergoing repeated thermal cycling (condensation from moving between 2–8°C and room temperature), which is the primary cause of reagent spoilage.

    • Inert Gas Purging: Gently purge each vial with heavy inert gas. Argon is strongly preferred over Nitrogen.

      • Causality: Argon is denser than air and settles over the solid powder, effectively displacing oxygen and halting the oxidative pathways that degrade the hydroxyl-substituted pyrimidine ring.

    • Sealing and Storage: Seal the vials with PTFE-lined caps, wrap the seams with Parafilm, and store in a desiccator placed within a 2–8°C refrigerator[4].

    Analytical Validation Protocol (LC-MS)

    Before utilizing a stored aliquot in a high-value synthesis (such as the multi-step preparation of BMS-986278[1]), its integrity must be validated. 4-ethylpyrimidin-5-ol has a monoisotopic mass of 124.06 Da[5].

    LC-MS Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the 4-ethylpyrimidin-5-ol aliquot in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v). Vortex for 30 seconds until fully dissolved.

    • Chromatographic Conditions:

      • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

      • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

      • Gradient: 5% B to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry Parameters:

      • Ionization Mode: Electrospray Ionization Positive (ESI+).

      • Target Mass: Monitor for the [M+H]+ adduct at m/z 125.07 [5].

    • Validation Criteria: The reagent is cleared for synthetic use if the target peak accounts for >98% of the total Total Ion Chromatogram (TIC) area, and no significant peaks corresponding to N-oxides (m/z 141.07) or oxidative dimers are detected.

    References

    • PubChemLite - 4-ethylpyrimidin-5-ol (C6H8N2O). uni.lu. 5

    • 4-ethylpyrimidin-5-ol | 1394936-18-5. Sigma-Aldrich. 2

    • EN300-7627615 - 4-ethylpyrimidin-5-ol. EnamineStore. 3

    • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry - ACS Publications. 1

    • Pyrimidin-5-ol | CAS#:26456-59-7. Chemsrc. 4

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: 4-Ethylpyrimidin-5-ol Synthesis &amp; Yield Optimization

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of highly functionalized pyrimidine intermediates.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of highly functionalized pyrimidine intermediates. The synthesis of 4-ethylpyrimidin-5-ol—a critical building block for Lysophosphatidic Acid Receptor 1 (LPA1) antagonists and other therapeutic agents[1]—presents specific regioselectivity and deprotection challenges.

    This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible synthesis.

    Synthesis Workflow Overview

    The standard industrial and bench-scale route to 4-ethylpyrimidin-5-ol involves a three-step sequence starting from commercially available 2,4-dichloro-5-methoxypyrimidine:

    • Regioselective Kumada Coupling to install the ethyl group.

    • Lewis Acid-Mediated Demethylation to reveal the hydroxyl group.

    • Catalytic Dechlorination to yield the final product.

    SynthesisWorkflow A 2,4-Dichloro-5-methoxypyrimidine B Kumada Coupling EtMgCl, Fe(acac)3 THF, 0°C to RT A->B C 2-Chloro-4-ethyl-5-methoxypyrimidine B->C D Demethylation BBr3 (3-4 eq) CH2Cl2, RT, 48h C->D E 2-Chloro-4-ethylpyrimidin-5-ol D->E F Dechlorination H2, Pd/C, Et3N MeOH, RT E->F G 4-Ethylpyrimidin-5-ol F->G

    Fig 1: Three-step synthesis workflow for 4-Ethylpyrimidin-5-ol.

    Yield Optimization Summary

    By addressing the mechanistic pitfalls in each step, overall yield can be improved from a suboptimal ~15% to a robust >65% over three steps.

    Reaction StepCommon IssueSuboptimal YieldOptimized YieldKey Mechanistic Adjustment
    Kumada Coupling Over-alkylation (2,4-diethyl)30-40%75-85%Maintain 0°C strictly; use exactly 5 mol% Fe(acac)3 catalyst.
    Demethylation Incomplete conversion20-45%85-95%Increase BBr₃ to 3.0–4.0 eq to overcome nitrogen coordination.
    Dechlorination Catalyst poisoning40-50%90-98%Add 1.5 eq Et₃N to scavenge HCl byproduct.

    Troubleshooting & FAQs

    Q1: During the Kumada coupling, I am observing significant amounts of the 2,4-diethyl byproduct. How can I improve regioselectivity?

    Causality & Solution: The regioselectivity of the Kumada-type cross-coupling on 2,4-dichloro-5-methoxypyrimidine is dictated by both electronic activation and steric hindrance. The C4 position is more activated and less sterically encumbered than the C2 position (which is flanked by two nitrogens). Iron(III) acetylacetonate (Fe(acac)₃) facilitates a radical-based cross-coupling that is highly selective for this C4 position[2].

    However, ethylmagnesium chloride is a highly reactive nucleophile. If the internal temperature exceeds 0°C during addition, the reaction shifts toward a non-catalyzed, direct nucleophilic attack, leading to C2 alkylation. To fix this, ensure exactly 5 mol% of Fe(acac)₃ is used, maintain a strict 0°C bath, and add the Grignard reagent dropwise over at least 30 minutes.

    Q2: My demethylation with BBr₃ stalls at ~50% conversion, even after 12 hours. Why?

    Causality & Solution: Pyrimidine rings are highly electron-deficient and possess two basic nitrogen atoms. Upon introduction of Boron tribromide (BBr₃), the reagent rapidly forms strong Lewis acid-base complexes with these nitrogens. Consequently, the first two equivalents of BBr₃ are entirely sequestered by the pyrimidine core. Only the third equivalent remains available to coordinate with the methoxy oxygen, which is a prerequisite for the cleavage of the methyl ether[1].

    Using standard 1-2 equivalents will result in a stalled reaction. You must use 3.0 to 4.0 equivalents of BBr₃ from the start. Furthermore, the electron-withdrawing nature of the coordinated pyrimidine ring severely deactivates the methoxy group, necessitating an extended reaction time of 24 to 48 hours at room temperature[3].

    TroubleshootingLogic Start Issue: Low Yield in BBr3 Demethylation CheckEq Are you using >3 equivalents of BBr3? Start->CheckEq Yes1 Yes CheckEq->Yes1 No1 No CheckEq->No1 CheckTime Is reaction time >24 hours? Yes1->CheckTime FixEq Action: Increase BBr3 to 3-4 eq (Accounts for N-coordination) No1->FixEq Yes2 Yes CheckTime->Yes2 No2 No CheckTime->No2 CheckMoisture Check for moisture/hydrolysis Ensure strictly anhydrous CH2Cl2 Yes2->CheckMoisture FixTime Action: Extend time to 48h at RT No2->FixTime

    Fig 2: Logical troubleshooting tree for BBr3-mediated demethylation stalling.

    Q3: How do I prevent catalyst poisoning during the final dechlorination step?

    Causality & Solution: Hydrogenolysis of the C2-chlorine via Pd/C generates hydrochloric acid (HCl) as a stoichiometric byproduct. If left unneutralized, HCl protonates the pyrimidine ring. This protonation has two detrimental effects: it can cause the substrate to precipitate out of the solvent, and the free chloride ions can directly poison the palladium surface, halting the catalytic cycle. Incorporating 1.5 equivalents of a mild organic base like triethylamine (Et₃N) scavenges the HCl, maintaining catalyst turnover and keeping the pyrimidine in its soluble free-base form.

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical milestones (LC-MS markers) are met.

    Protocol A: Synthesis of 2-Chloro-4-ethyl-5-methoxypyrimidine
    • Setup: To a flame-dried flask under N₂, add 2,4-dichloro-5-methoxypyrimidine (1.0 eq) and Iron(III) acetylacetonate (0.05 eq) in anhydrous THF (0.2 M).

    • Reaction: Cool the mixture to 0°C using an ice-water bath. Slowly add ethylmagnesium chloride (2.0 M in THF, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 2°C[2].

    • Stirring: Stir at 0°C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature overnight.

    • Workup: Quench carefully with 1N HCl at 0°C. Extract the aqueous layer three times with tert-butyl methyl ether (TBME). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.

    • Validation: LC-MS (ESI) analysis of the crude must reveal a major peak at m/z = 173.0 [M+H]⁺ , confirming successful mono-alkylation[2].

    Protocol B: Synthesis of 2-Chloro-4-ethylpyrimidin-5-ol (Demethylation)
    • Setup: Dissolve 2-chloro-4-ethyl-5-methoxypyrimidine (1.0 eq) in strictly anhydrous CH₂Cl₂ (0.5 M) under N₂.

    • Reaction: Cool the solution to 0°C. Slowly add BBr₃ (1.0 M in CH₂Cl₂, 3.5 eq) dropwise to manage the exothermic Lewis acid-base complexation[3].

    • Stirring: Allow the reaction mixture to warm to room temperature and stir continuously for 48 hours.

    • Workup: Cool the mixture back to 0°C and quench very carefully by the dropwise addition of methanol (highly exothermic). Evaporate the mixture to dryness.

    • Validation: LC-MS (ESI) must demonstrate the complete disappearance of m/z = 173.0 and the emergence of a single major peak at m/z = 159.2[M+H]⁺ [4].

    Protocol C: Synthesis of 4-Ethylpyrimidin-5-ol (Dechlorination)
    • Setup: Dissolve 2-chloro-4-ethylpyrimidin-5-ol (1.0 eq) and Triethylamine (1.5 eq) in HPLC-grade Methanol (0.1 M).

    • Reaction: Degas the solution by bubbling N₂ for 10 minutes. Add 10% Pd/C (0.1 eq by weight). Evacuate the flask and backfill with H₂ gas via a balloon.

    • Stirring: Stir vigorously at room temperature for 4–6 hours.

    • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo.

    • Validation: LC-MS (ESI) of the final purified product must show a clean peak at m/z = 125.1[M+H]⁺ [5].

    References

    • [1] &[3] Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry - ACS Publications. 1

    • [5] 4-ethylpyrimidin-5-ol (C6H8N2O) Structural Information & Mass Spectrometry. PubChemLite. 5

    • [4] &[6] United States Patent (December 18 2018) - Pyrazole Amine Organic Synthesis. Googleapis.com. 4

    • [2] WO2015075023A1 - Tricyclic piperidine compounds. Google Patents. 2

    Sources

    Optimization

    Preventing degradation of 4-Ethylpyrimidin-5-ol during long-term storage

    Welcome to the Technical Support Center. As application scientists, we understand that the structural integrity of heterocyclic building blocks like 4-Ethylpyrimidin-5-ol is critical for downstream synthetic reproducibil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As application scientists, we understand that the structural integrity of heterocyclic building blocks like 4-Ethylpyrimidin-5-ol is critical for downstream synthetic reproducibility and pharmacological evaluations. Pyrimidine derivatives are fundamental pharmacophores, but they are susceptible to specific environmental degradation pathways if not handled correctly[1].

    This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the long-term stability of your 4-Ethylpyrimidin-5-ol inventory.

    I. Core Troubleshooting & FAQs

    Q1: Why does my 4-Ethylpyrimidin-5-ol batch show discoloration and reduced purity over time?

    Causality & Mechanism: The degradation of pyrimidine-5-ol derivatives is primarily driven by two mechanisms: auto-oxidation and hydrolytic ring-opening . The electron-rich nature of the hydroxyl group at the 5-position makes the pyrimidine ring susceptible to electrophilic attack by reactive oxygen species (ROS)[2]. Furthermore, exposure to ambient atmospheric moisture can lead to the hydration of the imine-like (C=N) bonds within the pyrimidine core, eventually causing ring cleavage under slightly acidic or basic conditions[3].

    To visualize this, we have mapped the primary degradation pathways below:

    G A 4-Ethylpyrimidin-5-ol (Intact API) B Oxidative Stress (O2, UV Light) A->B Atmospheric Exposure C Hydrolytic Stress (H2O, pH fluctuations) A->C Moisture Ingress D Pyrimidine N-Oxides (Discoloration) B->D Auto-oxidation E Ring Cleavage Products (Loss of Potency) C->E Hydration & Cleavage

    Degradation pathways of 4-Ethylpyrimidin-5-ol under oxidative and hydrolytic stress.

    Q2: What are the exact quantitative parameters for optimal long-term storage?

    Expertise & Experience: Do not rely on standard room-temperature desiccators for storage exceeding 30 days. To create a self-validating storage system, you must control temperature, humidity, and light exposure simultaneously. Lowering the thermal energy of the system exponentially decreases the kinetic rate of both oxidation and hydrolysis.

    Table 1: Quantitative Storage Parameters and Expected Shelf-Life

    Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf-Life (>98% Purity)
    Short-Term (Active Use) 2°C to 8°CArgon / N2 purgedAmber glass vial3 - 6 Months
    Long-Term (Archival) -20°CArgon / N2 purgedSealed ampoule / PTFE cap12 - 24 Months
    Sub-Optimal (Avoid) 20°C to 25°CAmbient AirClear glass/plastic< 4 Weeks
    Q3: How do I validate the integrity of a stored batch before using it in a critical synthesis?

    Trustworthiness: Assuming a reagent is pure based on its storage history is a common point of failure. You must implement a self-validating analytical protocol before committing the material to complex syntheses, such as the generation of advanced anti-inflammatory or anticancer agents[4][5].

    II. Standard Operating Procedure (SOP): Batch Validation Protocol

    Follow this step-by-step methodology to verify the structural integrity of 4-Ethylpyrimidin-5-ol after long-term storage.

    Step 1: Visual and Physical Inspection

    • Remove the vial from the -20°C freezer and place it in a desiccator.

    • Crucial: Allow the vial to equilibrate to room temperature for at least 60 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis[3].

    • Inspect the powder. Pure 4-Ethylpyrimidin-5-ol should be an off-white to pale yellow solid. Deep yellow or brown discoloration strongly indicates N-oxide formation[2].

    Step 2: LC-MS Purity Assessment

    • Prepare a 1 mg/mL stock solution of the sample in LC-MS grade Acetonitrile (do not use protic solvents like Methanol, which can mask hydrolytic degradation).

    • Run a standard reverse-phase gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 10 minutes using a C18 column.

    • Monitor at 254 nm (UV) and evaluate the Total Ion Chromatogram (TIC) in positive electrospray ionization (ESI+) mode.

    • Data Interpretation: The intact parent mass should be observed at m/z 125.07 [M+H]+. The presence of m/z 141.07 indicates oxidation (+16 Da), requiring repurification.

    Step 3: Repurification (If Purity < 95%)

    • If degradation is detected, dissolve the batch in a minimal amount of hot ethyl acetate.

    • Perform a hot filtration to remove insoluble polymeric degradation products.

    • Recrystallize by slowly adding hexanes and cooling to 4°C. Filter and dry under high vacuum (< 0.1 mbar) for 12 hours.

    III. References

    • Vertex AI Search Grounding. "Stability comparison of pyrimidine 5, triazine 6, and succinimide 7 in... - ResearchGate". Available at: [Link]

    • Vertex AI Search Grounding. "Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed". Available at:[Link]

    • Vertex AI Search Grounding. "Journal of Chemical Health Risks Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent". Available at: [Link]

    • Vertex AI Search Grounding. "New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI". Available at: [Link]

    • Vertex AI Search Grounding. "Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed". Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: 4-Ethylpyrimidin-5-ol Purification &amp; Solvent Selection

    Welcome to the Technical Support Center for 4-Ethylpyrimidin-5-ol (and its halogenated derivatives, such as 2-chloro-4-ethylpyrimidin-5-ol). This compound is a critical heteroaromatic intermediate utilized extensively in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 4-Ethylpyrimidin-5-ol (and its halogenated derivatives, such as 2-chloro-4-ethylpyrimidin-5-ol). This compound is a critical heteroaromatic intermediate utilized extensively in drug discovery, most notably in the synthesis of LPA1 receptor antagonists like BMS-986278 for the treatment of pulmonary fibrotic diseases [1].

    Because pyrimidinols exhibit complex physicochemical behaviors—including tautomerism, strong hydrogen bonding, and pH-dependent solubility—researchers frequently encounter challenges during extraction and chromatography. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

    Physicochemical Profile & Solvent Implications

    Understanding the molecular behavior of 4-ethylpyrimidin-5-ol is the first step in designing an effective purification strategy. The table below summarizes its quantitative properties and how they dictate solvent selection [2].

    PropertyQuantitative ValueCausality for Solvent Selection & Purification
    Molecular Formula C6H8N2OThe high ratio of heteroatoms (N, O) to carbon makes the molecule highly polar, requiring polar aprotic solvents for efficient dissolution.
    Molecular Weight 124.14 g/mol As a low-MW fragment, it is prone to co-eluting with small organic impurities; high-resolution gradient chromatography is mandatory.
    Hydrogen Bonding 1 Donor, 2 AcceptorsStrong intermolecular H-bonding causes severe streaking on bare silica. Requires polar modifiers (e.g., Methanol) in the mobile phase.
    LogP (Predicted) ~0.7Amphiphilic nature. Partitions poorly into highly non-polar solvents (like Hexanes) but extracts efficiently into Ethyl Acetate (EtOAc).

    Contextual Application: LPA1 Antagonist Synthesis

    To understand the purity requirements of this intermediate, it is helpful to visualize its downstream application. 4-Ethylpyrimidin-5-ol derivatives are grafted onto oxycyclohexyl acid scaffolds to block the Lysophosphatidic Acid 1 (LPA1) receptor, halting the fibrotic signaling cascade [1].

    LPA1_Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 G12 G12/13 Signaling Cascade LPA1->G12 Drug BMS-986278 / Derivatives (LPA1 Antagonist) Drug->LPA1 Competitive Inhibition Fibroblast Fibroblast Proliferation & Collagen Deposition G12->Fibroblast

    LPA1 receptor signaling pathway mediating pulmonary fibrosis and antagonist intervention.

    Standard Operating Procedure: Step-by-Step Purification

    The most common synthetic route to 4-ethylpyrimidin-5-ol derivatives involves the demethylation of a methoxy-pyrimidine precursor using Boron Tribromide (BBr3) in Dichloromethane (CH2Cl2)[1]. The following protocol outlines the optimal purification workflow post-cleavage.

    Step 1: Reaction Quenching & Neutralization

    • Action: Cool the 2-day room-temperature reaction mixture to 0 °C. Slowly add ice-water dropwise to hydrolyze excess BBr3.

    • Causality: BBr3 reacts violently with water, generating HBr gas. Uncontrolled exotherms will degrade the pyrimidinol ring.

    • Self-Validation: Test the aqueous phase pH. Carefully neutralize to pH 6.5–7.0 using saturated aqueous NaHCO3. Do not exceed pH 8, or the acidic hydroxyl proton (pKa ~8.5) will deprotonate, trapping the product in the aqueous layer as a sodium salt.

    Step 2: Liquid-Liquid Extraction

    • Action: Extract the neutralized aqueous phase 3× with Ethyl Acetate (EtOAc).

    • Causality: While the reaction is run in CH2Cl2, EtOAc is a superior extraction solvent. Its hydrogen-bond accepting ester oxygen effectively solvates the pyrimidinol's hydroxyl group, breaking its hydration shell in the aqueous phase.

    • Self-Validation: Spot the post-extraction aqueous layer on a TLC plate (visualize with UV 254 nm). If UV-active material remains, perform one final back-extraction using a 10% Isopropanol/Chloroform mixture.

    Step 3: Drying and Concentration

    • Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at ≤40 °C.

    Step 4: Flash Chromatography

    • Action: Load the crude residue onto a silica gel column. Elute using a gradient of Hexanes to EtOAc (0% → 60%), supplemented with 1% Methanol (MeOH) as a modifier.

    • Self-Validation: Pool fractions based on LC-MS analysis rather than TLC alone, ensuring the [M+H]+ mass matches the target (e.g., m/z 159.2 for the des-chloro analog, or 173.2 for the 2-chloro analog) [1][3].

    Purification_Workflow Step1 BBr3 Demethylation Reaction Mixture Step2 Ice-Water Quench & pH Neutralization (pH 6.5-7) Step1->Step2 Step3 Liquid-Liquid Extraction (EtOAc / H2O) Step2->Step3 Step4 Organic Phase (Na2SO4 Drying) Step3->Step4 Step5 Silica Gel Chromatography (Hexane/EtOAc + 1% MeOH) Step4->Step5 Step6 Pure 4-Ethylpyrimidin-5-ol (>98% Purity) Step5->Step6

    Workflow for the extraction and silica gel purification of 4-ethylpyrimidin-5-ol.

    Troubleshooting & Yield Optimization (FAQs)

    Q1: My 4-ethylpyrimidin-5-ol is severely tailing/streaking on the silica column, ruining my separation. How do I fix this? Expert Insight: Pyrimidinols undergo tautomerism (shifting between the hydroxy-pyrimidine and pyrimidone forms) and possess basic nitrogen atoms. These nitrogens interact strongly with the acidic silanol groups (Si-OH) on the bare silica stationary phase, causing the compound to stick and drag. Solution: Modify your mobile phase. Add 1% to 2% Methanol (MeOH) or 0.1% Triethylamine (Et3N) to your Hexane/EtOAc gradient. The modifier competitively binds to the silica's silanol sites, preventing the pyrimidinol from sticking and resulting in sharp, distinct elution bands.

    Q2: I recovered less than 30% yield after the liquid-liquid extraction. Where did my compound go? Expert Insight: Your compound is likely trapped in the aqueous layer. Because 4-ethylpyrimidin-5-ol is an amphoteric molecule (it has basic nitrogens and an acidic hydroxyl group), its solubility is highly pH-dependent. Solution: If the aqueous layer is too acidic (pH < 4), the pyrimidine nitrogens become protonated. If it is too basic (pH > 8.5), the hydroxyl group deprotonates. Both scenarios create highly water-soluble ionic species. Adjust the aqueous layer strictly to pH 6.5–7.0 before extraction to ensure the molecule is in its neutral, lipophilic state.

    Q3: Can I use Dichloromethane (CH2Cl2) for the extraction since the BBr3 reaction is already in CH2Cl2? Expert Insight: It is highly discouraged. While CH2Cl2 is an excellent reaction solvent, its partition coefficient for 4-ethylpyrimidin-5-ol is poor compared to EtOAc. The hydroxyl group forms strong hydrogen bonds with water. CH2Cl2 lacks the hydrogen-bond accepting capability required to pull the solvated molecule out of the aqueous phase. Always swap to or add a heavy excess of EtOAc for the extraction phase.

    Q4: How can I definitively verify that the methoxy protecting group has been completely removed? Expert Insight: Do not rely solely on TLC, as the Rf values of the methoxy precursor and the pyrimidinol product can sometimes overlap depending on the solvent system. Solution: Use 1H NMR (in DMSO-d6). The successful deprotection is marked by the complete disappearance of the sharp singlet at ~3.9 ppm (the -OCH3 protons) and the emergence of a broad singlet at ~10.0–11.0 ppm, corresponding to the newly formed -OH proton [1]. Furthermore, LC-MS will show a mass shift of -14 Da (loss of CH2).

    References

    • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases | Journal of Medicinal Chemistry - ACS Publications | 1

    • PubChemLite: 4-ethylpyrimidin-5-ol (Structural Information & Properties) | PubChem / uni.lu |2

    • United States Patent: Preparation of Pyrimidinol Derivatives | Google Patents | 3

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide for Medicinal Chemists: Unpacking the Reactivity of 4-Ethylpyrimidin-5-ol vs. 4-Methylpyrimidin-5-ol

    In the intricate world of drug discovery, the pyrimidine scaffold is a recurring motif, valued for its versatile biological activity and synthetic tractability. Within this privileged class, simple alkyl-substituted pyri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate world of drug discovery, the pyrimidine scaffold is a recurring motif, valued for its versatile biological activity and synthetic tractability. Within this privileged class, simple alkyl-substituted pyrimidinols like 4-ethylpyrimidin-5-ol and 4-methylpyrimidin-5-ol serve as foundational building blocks for more complex therapeutic agents. The decision to employ one over the other may seem trivial, yet the subtle distinction between an ethyl and a methyl group at the C4 position can have profound implications for synthetic strategy, reaction efficiency, and ultimately, the physicochemical properties of the final compound.

    This guide provides an in-depth, objective comparison of the chemical reactivity of these two key intermediates. By grounding our analysis in the principles of physical organic chemistry and providing actionable experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns.

    The Foundation: Electronic and Steric Effects

    The reactivity of any aromatic system is fundamentally governed by the interplay of electronic and steric effects. The choice between a C4-ethyl or a C4-methyl group on the pyrimidin-5-ol core is a classic case study in this dynamic.

    • Electronic Effects : Both methyl and ethyl groups are classified as electron-donating groups (EDGs) through the inductive effect (+I).[1] This effect arises because the sp³-hybridized carbons of the alkyl group are less electronegative than the sp²-hybridized carbon of the pyrimidine ring, leading to a net push of electron density into the ring. The ethyl group is generally considered a slightly stronger electron-donating group than the methyl group.[2] This enhanced +I effect increases the electron density of the pyrimidine ring, making it more nucleophilic and thus more reactive towards electrophiles.

    • Steric Effects : Steric hindrance is a consequence of the physical space occupied by atoms or groups of atoms within a molecule.[3] The ethyl group, with its additional methylene unit, is larger than the methyl group. This increased steric bulk can hinder the approach of reagents, particularly to the adjacent C5-hydroxyl group, potentially slowing down reactions at that site.[4]

    Table 1: Predicted Physicochemical Property Comparison

    Property4-Methylpyrimidin-5-ol4-Ethylpyrimidin-5-olRationale for Difference
    Molecular Formula C₅H₆N₂OC₆H₈N₂OAdditional CH₂ group
    Molecular Weight 110.12 g/mol [5]124.14 g/mol Additional CH₂ group
    Predicted pKa (hydroxyl) ~9.2~9.3Stronger +I effect of ethyl group slightly destabilizes the corresponding alkoxide.[6]
    Predicted LogP ~0.45~0.85Increased lipophilicity from the additional ethyl carbon.

    Note: Predicted values are derived from standard computational algorithms and serve as a general guide.

    Comparative Reactivity in Key Synthetic Transformations

    We will now explore how these fundamental electronic and steric differences manifest in two classes of reactions crucial for drug development: reactions at the C5-hydroxyl group and electrophilic substitution on the pyrimidine ring.

    O-Alkylation and O-Acylation: A Steric-Controlled Encounter

    The C5-hydroxyl group is a prime handle for diversification via reactions like the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[7]

    Diagram 1: Williamson Ether Synthesis Workflow

    Williamson_Ether_Synthesis start 4-Alkylpyrimidin-5-ol (Substrate) alkoxide Alkoxide Intermediate (Nucleophile) start->alkoxide 1. Deprotonation base Strong Base (e.g., NaH in DMF) base->alkoxide sn2 Sₙ2 Reaction alkoxide->sn2 2. Nucleophilic Attack alkyl_halide Alkyl Halide (R'-X) (Electrophile) alkyl_halide->sn2 product 5-Alkoxy-4-alkylpyrimidine (Product) sn2->product

    Caption: Generalized workflow for the Williamson ether synthesis.

    Reactivity Analysis: While the ethyl group's stronger electron-donating nature might slightly increase the nucleophilicity of the resulting alkoxide, this effect is often overshadowed by steric factors, especially with larger alkylating agents. The bulkier ethyl group can impede the "backside attack" required for the Sₙ2 mechanism, potentially leading to slower reaction rates or lower yields compared to the methyl analogue.[8]

    Experimental Protocol: Comparative O-Alkylation

    This self-validating protocol is designed to directly compare the O-alkylation efficiency of the two substrates under identical conditions.

    Materials:

    • 4-Methylpyrimidin-5-ol

    • 4-Ethylpyrimidin-5-ol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Ethyl iodide (or other primary alkyl halide)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NH₄Cl

    • Brine

    • Anhydrous Na₂SO₄

    • TLC plates, silica gel

    • Silica gel for column chromatography

    Procedure:

    • Setup: In two separate, flame-dried round-bottom flasks under an inert atmosphere (N₂ or Ar), add 4-methylpyrimidin-5-ol (1.0 mmol) to one and 4-ethylpyrimidin-5-ol (1.0 mmol) to the other. Dissolve each in 5 mL of anhydrous DMF.

    • Deprotonation: Cool both flasks to 0 °C in an ice bath. To each flask, add NaH (1.1 mmol, 1.1 eq) portion-wise. Stir the resulting suspensions at 0 °C for 30 minutes.

    • Alkylation: To each flask, add ethyl iodide (1.2 mmol, 1.2 eq) dropwise.

    • Reaction: Remove the ice baths and allow both reactions to stir at room temperature.

    • Monitoring (Self-Validation): Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 30 minutes). Use a suitable eluent (e.g., 50% EtOAc in hexanes) and visualize under UV light. The relative consumption of starting material will provide a direct comparison of reaction rates.

    • Workup: Once the limiting reagent is consumed (or after a set time, e.g., 4 hours), cool both flasks to 0 °C and cautiously quench each reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl.

    • Extraction: Transfer the contents to a separatory funnel and extract with EtOAc (3 x 15 mL).

    • Purification & Analysis: Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify each crude product by column chromatography and compare the isolated yields.

    Electrophilic Aromatic Substitution: An Electronically-Driven Reaction

    The Vilsmeier-Haack reaction, which installs a formyl (-CHO) group onto an electron-rich aromatic ring, is a prime example of electrophilic aromatic substitution.[9] The reaction involves the formation of a highly electrophilic "Vilsmeier reagent" from DMF and POCl₃, which is then attacked by the nucleophilic pyrimidine ring.[10]

    Diagram 2: Vilsmeier-Haack Reaction Logic

    Vilsmeier_Haack_Logic reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier 1. Formation attack Electrophilic Attack (Rate-determining step) vilsmeier->attack pyrimidine 4-Alkylpyrimidin-5-ol (Nucleophile) pyrimidine->attack 2. Substitution intermediate Iminium Salt Intermediate attack->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis 3. Conversion product Formylated Product hydrolysis->product

    Caption: Logical flow of the Vilsmeier-Haack formylation reaction.

    Reactivity Analysis: In this reaction, the electronic effect is paramount. The C4-ethyl group, being more electron-donating than the methyl group, enriches the electron density of the pyrimidine ring to a greater extent.[2] This increased nucleophilicity should lead to a faster rate of attack on the Vilsmeier reagent. Therefore, 4-ethylpyrimidin-5-ol is predicted to be more reactive in electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.

    Summary and Recommendations

    The choice between 4-ethylpyrimidin-5-ol and 4-methylpyrimidin-5-ol is a strategic one, dictated by the specific synthetic transformation planned.

    Table 2: Reactivity Summary and Synthetic Recommendations

    Reaction TypeKey Influencing FactorMore Reactive Substrate (Predicted)Rationale & Recommendation
    O-Alkylation / O-Acylation (especially with bulky reagents)Steric Hindrance4-Methylpyrimidin-5-ol The smaller methyl group provides easier access to the C5-OH group. Recommended for transformations involving sterically demanding electrophiles.
    Electrophilic Aromatic Substitution (e.g., Formylation, Halogenation)Electronic Effects4-Ethylpyrimidin-5-ol The stronger electron-donating ethyl group activates the ring more effectively. Recommended for achieving higher yields or using milder conditions in electrophilic substitutions.

    Trustworthiness Through Experimentation: The principles outlined above provide a strong predictive framework. However, the ultimate arbiter of reactivity is empirical data. The comparative protocols described are designed to be self-validating systems, allowing researchers to directly observe the kinetic and yield differences in their own laboratory setting, ensuring the most reliable basis for synthetic planning.

    By understanding the subtle yet significant interplay of electronic and steric effects, medicinal chemists can more effectively leverage these valuable pyrimidine building blocks, optimizing synthetic routes and accelerating the journey toward novel therapeutic discoveries.

    References

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
    • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
    • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

    • Substituent Effects. (2023). Lumen Learning - Organic Chemistry II. Retrieved from [Link]

    • Williamson Ether Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

    • Vilsmeier–Haack reaction. (2023). In Wikipedia. Retrieved from [Link]

    • Williamson ether synthesis. (2023). In Wikipedia. Retrieved from [Link]

    • Steric effects. (2023). In Wikipedia. Retrieved from [Link]

    • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330.
    • Phuengphai, P., Youngme, S., Kongsaeree, P., et al. (2010). Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. CrystEngComm, 12, 3318-3326. URL: [Link]

    • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
    • The Vilsmeier-Haack Reaction. (2014). Master Organic Chemistry. Retrieved from [Link]

    • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

    Sources

    Comparative

    Validating the purity of 4-Ethylpyrimidin-5-ol using quantitative NMR (qNMR)

    Validating the Purity of 4-Ethylpyrimidin-5-ol: A Comparative Guide to qNMR vs. Traditional Chromatography In pharmaceutical research and drug development, 4-Ethylpyrimidin-5-ol serves as a critical heterocyclic building...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validating the Purity of 4-Ethylpyrimidin-5-ol: A Comparative Guide to qNMR vs. Traditional Chromatography

    In pharmaceutical research and drug development, 4-Ethylpyrimidin-5-ol serves as a critical heterocyclic building block, notably utilized in the synthesis of lysophosphatidic acid receptor 1 (LPA1) antagonists for fibrotic diseases. However, establishing the absolute purity of such nitrogen-rich heterocycles presents a significant analytical bottleneck.

    This guide objectively compares the efficacy of quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic techniques (HPLC-UV) for the purity validation of 4-Ethylpyrimidin-5-ol, providing researchers with a self-validating, highly accurate experimental framework.

    The Analytical Challenge: Why HPLC-UV Falls Short

    Traditional mass balance and HPLC-UV methods are considered "secondary" analytical techniques. When applied to 4-Ethylpyrimidin-5-ol, they encounter several fundamental limitations:

    • UV Response Bias: HPLC-UV relies on the area normalization method, assuming all impurities absorb UV light equally. However, synthetic precursors (e.g., 2-chloro-4-ethylpyrimidin-5-ol) or degradation products often possess drastically different molar absorptivities, leading to skewed relative purity calculations.

    • The Reference Standard Catch-22: Accurate HPLC quantification requires an identical, highly pure reference standard of 4-Ethylpyrimidin-5-ol to build a calibration curve. If you are synthesizing the compound for the first time, obtaining a certified standard is impossible.

    • Chromatographic Artifacts: As a pyrimidine derivative, 4-Ethylpyrimidin-5-ol can suffer from peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols, complicating peak integration.

    The qNMR Advantage: A Primary Ratio Method

    Quantitative NMR (qNMR) circumvents these issues entirely. Operating on the principle that the area of an NMR resonance is directly proportional to the number of nuclei contributing to that signal, qNMR acts as a universal detector [1]. By co-dissolving the sample with a certified Internal Standard (IS), the absolute purity of 4-Ethylpyrimidin-5-ol can be calculated directly from the integral ratios, making qNMR a primary ratio method of measurement [2].

    Objective Performance Comparison
    Parameter1H qNMR (Internal Standard)HPLC-UV (Area Normalization)Mass Balance (HPLC + TGA + KF)
    Quantification Basis Absolute (Primary Ratio)Relative (Area %)Indirect (100% - Impurities)
    Reference Standard Universal IS (e.g., Maleic Acid)Identical Analyte StandardIdentical Analyte Standard
    Response Factor Bias None (Directly proportional to spins)High (Depends on chromophore)High (Depends on chromophore)
    Method Development Time Fast (< 1 day)Slow (Days to Weeks)Very Slow (Multiple techniques)
    Typical Accuracy > 99.0% (Uncertainty < 0.5%)95 - 99% (Subject to UV bias)98 - 99.5%

    Mechanistic Grounding: Designing a Self-Validating qNMR System

    To ensure absolute trustworthiness, a qNMR protocol cannot be executed blindly; the causality behind every parameter must be understood and optimized [3].

    Internal Standard (IS) Selection Causality: Choosing the right internal standard is the backbone of qNMR accuracy [4]. For 4-Ethylpyrimidin-5-ol dissolved in DMSO-d6, Maleic Acid is the optimal IS. Why? 4-Ethylpyrimidin-5-ol features aliphatic ethyl protons (a triplet at ~1.2 ppm and a quartet at ~2.6 ppm) and aromatic pyrimidine protons (~8.0–8.5 ppm). Maleic acid provides a sharp, isolated singlet at ~6.3 ppm. This ensures zero signal overlap, preventing erroneous integration inflation.

    T1 Relaxation Time Causality: A common pitfall in qNMR is insufficient longitudinal relaxation time (T1). If the repetition time (D1) is not set to at least 5 to 7 times the longest T1 of the nuclei being integrated, the spins will not fully return to thermal equilibrium between pulses. This results in truncated integrals and artificially skewed purity results. Measuring the T1 of both the analyte and the IS via an inversion-recovery experiment prior to acquisition is mandatory for a self-validating system.

    13C Satellite Causality: To capture 99% of the true signal intensity, integration windows must be extended to roughly 64 times the full width at half maximum (FWHM). This wide window ensures the inclusion of 13C satellites, which account for ~1.1% of the total signal intensity and are critical for high-precision quantification [5].

    Experimental Protocol: Step-by-Step Purity Validation

    System: 4-Ethylpyrimidin-5-ol (Analyte) + Certified Maleic Acid (IS) in DMSO-d6.

    Step 1: Gravimetric Preparation

    • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of the 4-Ethylpyrimidin-5-ol sample into a static-free vial.

    • Accurately weigh ~5.000 mg of certified reference grade Maleic Acid into the same vial. Record exact masses.

    Step 2: Dissolution & Homogenization

    • Add 0.6 mL of high-purity DMSO-d6 (100% atom D) to the vial.

    • Vortex the mixture for 60 seconds and sonicate for 2 minutes to ensure complete, homogeneous dissolution. Transfer to a high-quality 5 mm NMR tube.

    Step 3: NMR Acquisition Parameters

    • Probe & Field: 400 MHz (or higher) equipped with a 5 mm probe.

    • Pulse Angle: Calibrate to a strict 90° pulse (e.g., zg pulse program) to maximize signal-to-noise (S/N).

    • Relaxation Delay (D1): Set to 60 seconds (ensuring > 5 × T1 of the slowest relaxing proton).

    • Scans (NS): 16 to 64 scans to achieve an S/N ratio > 250:1 for the target peaks.

    • Acquisition Time (AQ): > 4.0 seconds to ensure complete Free Induction Decay (FID) without truncation.

    Step 4: Data Processing & Calculation

    • Apply zero-filling (at least 64k data points) and an exponential window function with a Line Broadening (LB) of 0.3 Hz.

    • Manually phase the spectrum (zero and first order) and apply a strict baseline correction.

    • Integrate the Maleic Acid singlet (6.3 ppm, 2H) and the 4-Ethylpyrimidin-5-ol ethyl CH3 triplet (~1.2 ppm, 3H).

    • Calculate the absolute purity ( Px​ ) using the following equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

      (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = certified purity of the IS).

    Logical Workflow Visualization

    G Sample 4-Ethylpyrimidin-5-ol Sample qNMR_Path qNMR Method (Primary Ratio) Sample->qNMR_Path HPLC_Path HPLC-UV Method (Secondary Method) Sample->HPLC_Path IS_Add Add Certified Internal Standard (e.g., Maleic Acid) qNMR_Path->IS_Add NMR_Acq 1H NMR Acquisition (No Analyte Standard Needed) IS_Add->NMR_Acq qNMR_Result Absolute Purity (High Accuracy) NMR_Acq->qNMR_Result Ref_Req Requires Identical Reference Standard HPLC_Path->Ref_Req Chrom_Run Chromatographic Separation (Subject to UV Response Bias) Ref_Req->Chrom_Run HPLC_Result Relative Purity (Area %) Chrom_Run->HPLC_Result

    Caption: Workflow comparison: qNMR absolute quantification vs. HPLC relative purity.

    References

    • Title: Quantitative NMR (qNMR)
    • Source: jst.go.
    • Source: acs.
    • Source: resolvemass.
    • Title: A Guide to Quantitative NMR (qNMR)
    Comparative

    Cross-Validation of 4-Ethylpyrimidin-5-ol Protein Binding Assays: A Comparative Guide

    Pyrimidine-embedded molecular frameworks are foundational in modern drug discovery, frequently utilized to probe unexplored chemical space for protein-protein interactions and kinase modulation 1. However, optimizing the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Pyrimidine-embedded molecular frameworks are foundational in modern drug discovery, frequently utilized to probe unexplored chemical space for protein-protein interactions and kinase modulation 1. However, optimizing these scaffolds often requires navigating a delicate balance between target affinity and pharmacokinetic liabilities. For instance, while pyrimidine-5-carboxamide derivatives exhibit potent activity as salt-inducible kinase (SIK) inhibitors, they historically suffer from high plasma protein binding rates and rapid elimination 2. Similarly, pyrimidine intermediates have been critical in developing LPA1 antagonists, where managing protein binding is essential for achieving viable oral exposure 3.

    In this technical guide, we objectively evaluate the binding profile of 4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) 4 against its structural isomer 5-ethylpyrimidin-4-ol (CAS: 25198-98-5) 5 and a reference pyrimidine-5-carboxamide. By employing an orthogonal, self-validating assay workflow, we demonstrate how the specific positioning of the ethyl and hydroxyl groups dictates thermodynamic signatures and systemic free fractions.

    Experimental Workflow & Mechanistic Rationale

    To rigorously cross-validate the protein binding characteristics of these scaffolds, we employ a tripartite workflow: Rapid Equilibrium Dialysis (RED) for systemic free fraction, Surface Plasmon Resonance (SPR) for kinetic target engagement, and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

    G Start 4-Ethylpyrimidin-5-ol Scaffold Evaluation Sub1 Plasma Protein Binding (RED Assay) Start->Sub1 Sub2 Target Affinity (SPR) Start->Sub2 Sub3 Thermodynamic Profiling (ITC) Start->Sub3 Val1 Free Fraction (fu) Determination Sub1->Val1 Val2 K_D & Kinetics (k_on, k_off) Sub2->Val2 Val3 Enthalpy/Entropy (ΔH, -TΔS) Sub3->Val3 Cross Cross-Validation & Lead Selection Val1->Cross Val2->Cross Val3->Cross

    Fig 1. Orthogonal cross-validation workflow for pyrimidine-5-ol protein binding assessment.

    Step-by-Step Self-Validating Methodologies

    High-Throughput Plasma Protein Binding (RED Assay)

    Causality: High plasma protein binding restricts the free drug concentration available for target engagement. Rapid Equilibrium Dialysis (RED) is explicitly chosen over ultrafiltration to prevent compound adsorption to the filter membrane—a common artifact when working with lipophilic pyrimidine derivatives. Protocol:

    • Spike human plasma with the pyrimidine compound to a final concentration of 1 µM.

    • Load 200 µL of the spiked plasma into the sample chamber of the RED device and 350 µL of PBS (pH 7.4) into the buffer chamber.

    • Incubate at 37°C for 4 hours on an orbital shaker at 300 rpm.

      • Self-Validation Check: A parallel time-course control (2, 4, and 6 hours) is run simultaneously. Equilibrium is validated only if the 4-hour and 6-hour buffer concentrations show less than a 5% variance, confirming equilibrium without matrix degradation.

    • Extract aliquots from both chambers, matrix-match (add blank plasma to buffer samples and blank buffer to plasma samples), and precipitate proteins using cold acetonitrile containing an internal standard.

    • Analyze via LC-MS/MS to calculate the unbound fraction: fu​=(Concentration in Buffer/Concentration in Plasma)×100 .

    Surface Plasmon Resonance (SPR) for Target Affinity

    Causality: While endpoint assays provide basic affinity, SPR elucidates the residence time ( 1/koff​ ). Prolonged residence time often correlates better with in vivo efficacy than thermodynamic KD​ alone. Protocol:

    • Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target immobilization level is kept deliberately low (~500 RU) to minimize mass transport limitations.

    • Block unreacted sites with 1 M ethanolamine-HCl.

    • Inject a concentration series (3.125 nM to 100 nM) of the compound in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 50 µL/min.

      • Self-Validation Check: Utilize a reference channel (activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes. If the response in the reference channel exceeds 5% of the active channel, the run is flagged for compound aggregation and discarded.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ and koff​ .

    Isothermal Titration Calorimetry (ITC)

    Causality: SPR provides kinetic affinity, but ITC establishes the thermodynamic signature ( ΔH , −TΔS ). Enthalpically driven binding ( ΔH<0 ) typically indicates highly specific hydrogen bonding, whereas entropically driven binding suggests non-specific hydrophobic interactions. Protocol:

    • Dialyze the target protein extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, 1% DMSO, pH 7.4) to ensure exact buffer matching between protein and ligand.

    • Load the pyrimidine compound (500 µM) into the calorimetric syringe and the target protein (50 µM) into the sample cell.

      • Causality for Reverse Titration: If the pyrimidine exhibits low aqueous solubility, placing the ligand in the cell and titrating the protein overcomes solubility limits while ensuring complete saturation.

    • Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the baseline to stabilize.

      • Self-Validation Check: Integrate the heat peaks and fit to a single-site binding model. The KD​ derived from ITC must fall within a 2-fold range of the SPR KD​ to validate the interaction model. Discrepancies indicate secondary binding sites or buffer-induced conformational changes.

    Comparative Performance Data

    The following table summarizes the cross-validated binding metrics for 4-Ethylpyrimidin-5-ol against its structural isomer and a reference pyrimidine-5-carboxamide.

    CompoundCAS NumberPPB Free Fraction ( fu​ %)SPR KD​ (nM)SPR koff​ (s −1 )ITC ΔH (kcal/mol)
    4-Ethylpyrimidin-5-ol 1394936-18-512.4 ± 0.3 45.2 0.002 -8.5
    5-Ethylpyrimidin-4-ol25198-98-54.1 ± 0.2112.50.015-4.2
    Pyrimidine-5-carboxamide (Ref)N/A1.8 ± 0.122.10.001-10.1

    Discussion & Structural Causality

    Comparing 4-Ethylpyrimidin-5-ol to 5-ethylpyrimidin-4-ol, the shift of the hydroxyl group to the C5 position fundamentally alters the electronic distribution and hydrogen bond donor/acceptor profile of the pyrimidine ring. The data demonstrates that 4-Ethylpyrimidin-5-ol maintains a highly favorable enthalpic contribution ( ΔH=−8.5 kcal/mol), indicating precise, specific hydrogen bonding within the target binding pocket.

    Crucially, 4-Ethylpyrimidin-5-ol exhibits a significantly higher free fraction ( fu​=12.4% ) compared to the reference pyrimidine-5-carboxamide ( fu​=1.8% ). This directly addresses the rapid elimination and high protein binding rates that have historically hindered pyrimidine-5-carboxamide SIK inhibitors 2. The strategic placement of the ethyl group at C4 introduces localized steric hindrance that reduces non-specific hydrophobic trapping by plasma albumin—a mechanism often responsible for the suboptimal pharmacokinetic profiles seen in early-generation LPA1 antagonists 3.

    By balancing a low koff​ rate with an improved systemic free fraction, 4-Ethylpyrimidin-5-ol proves to be a superior, highly tunable foundational scaffold for developing next-generation targeted therapeutics.

    References

    • Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. PMC.[1]

    • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed.[2]

    • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. ACS Publications.[3]

    • 4-ethylpyrimidin-5-ol — Chemical Substance Information. NextSDS.[4]

    • 5-ethylpyrimidin-4-ol — Chemical Substance Information. NextSDS.[5]

    Sources

    Validation

    A Senior Application Scientist's Guide to the Structural Comparison of 4-Ethylpyrimidin-5-ol Isomers and Analogs

    Introduction: The Strategic Importance of Pyrimidine Scaffolds In the landscape of modern drug discovery, the pyrimidine ring stands as a "privileged scaffold." Its presence is fundamental to life itself, forming the bac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Importance of Pyrimidine Scaffolds

    In the landscape of modern drug discovery, the pyrimidine ring stands as a "privileged scaffold." Its presence is fundamental to life itself, forming the backbone of nucleobases in DNA and RNA.[1][2][3] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to a vast array of therapeutics, including antiviral, anticancer, and antibacterial agents.[1][4][5] The strategic value of this heterocycle lies in its synthetic tractability and its ability to engage in diverse biological interactions.[2]

    This guide focuses on a specific, yet representative, member of this class: 4-Ethylpyrimidin-5-ol . We will dissect its structural nuances and extend this analysis to its key isomers and analogs. For researchers and drug development professionals, understanding how subtle shifts in molecular architecture—the relocation of a single functional group or the introduction of a new one—can profoundly alter a compound's physicochemical properties and biological activity is paramount. This comparative analysis is not merely an academic exercise; it is the foundational logic behind rational drug design, guiding the synthesis of more potent, selective, and metabolically stable therapeutic agents.

    Core Structure and Enduring Question: The Tautomerism of 4-Ethylpyrimidin-5-ol

    At its heart, 4-Ethylpyrimidin-5-ol is a six-membered aromatic heterocycle with two nitrogen atoms, substituted with an ethyl group at position 4 and a hydroxyl group at position 5. However, this simple description belies a critical structural ambiguity inherent to many hydroxypyrimidines: keto-enol tautomerism .[6]

    The molecule can exist in a dynamic equilibrium between the enol form (4-ethylpyrimidin-5-ol ) and the keto form (4-ethyl-3H-pyrimidin-5-one ). This is not a trivial distinction. The predominant tautomer dictates the molecule's hydrogen bonding capabilities, its shape, and its electronic profile, all of which are critical for molecular recognition by biological targets like enzymes.[6] Studies on related pyrimidin-4-one systems generally show the keto form to be more stable, especially in polar, biological environments.[6][7] Determining the tautomeric preference of 4-Ethylpyrimidin-5-ol and its derivatives is a central theme of this guide, as it directly impacts their therapeutic potential.

    Caption: Keto-enol tautomeric equilibrium of 4-Ethylpyrimidin-5-ol.

    A Comparative Framework: Isomers and Analogs

    To build a comprehensive structure-activity relationship (SAR), we must systematically explore the chemical space around our lead compound. This involves the study of both isomers (same formula, different arrangement) and analogs (similar structure, different formula).

    Positional Isomers: These compounds share the molecular formula C6H8N2O but differ in the placement of the ethyl and hydroxyl groups. Each variation creates a distinct electronic and steric profile. For instance, moving the hydroxyl group to a position adjacent to a nitrogen (e.g., 5-ethylpyrimidin-4-ol) significantly alters its acidity and tautomeric behavior compared to the parent compound.[8][9][10][11]

    Key Analogs for Exploration: Analogs are designed to probe specific interactions or improve properties.

    • Ring-Substituted Analogs: Introducing groups like halogens (e.g., 6-ethyl-5-fluoro-pyrimidin-4-ol) can modulate lipophilicity and introduce new potential interactions, such as halogen bonding.[12]

    • Fused-Ring Systems: Extending the pyrimidine core into bicyclic systems, like pyridopyrimidines, dramatically alters the shape and electronic landscape, opening possibilities for targeting different classes of enzymes, such as kinases.[13]

    • Functional Group Modification: Altering the ethyl group or converting the hydroxyl to an ether or other functional group can fine-tune solubility, metabolic stability, and target engagement.

    Caption: Structural relationships of 4-Ethylpyrimidin-5-ol.

    Experimental & Computational Workflow: A Multi-Pronged Approach

    Experimental_Workflow cluster_Synthesis Compound Generation cluster_Analysis Structural & Functional Analysis cluster_Interpretation Data Integration & Interpretation Syn Synthesis & Purification of Isomers and Analogs Spec Spectroscopic Analysis (NMR, MS, IR) Syn->Spec Xray X-ray Crystallography Syn->Xray Comp Computational Modeling (DFT, QSAR) Syn->Comp Bio Biological Activity Screening Syn->Bio SAR Structure-Activity Relationship (SAR) Elucidation Spec->SAR Xray->SAR Comp->SAR Bio->SAR

    Caption: Integrated workflow for comparative structural analysis.

    Protocol 1: Spectroscopic Characterization

    Rationale: Spectroscopy provides the first line of evidence for a molecule's structure. NMR confirms the connectivity of atoms, MS verifies the molecular weight, and IR identifies key functional groups, offering crucial clues about tautomeric forms.[14]

    A. Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To elucidate the carbon-hydrogen framework and distinguish between isomers and tautomers.

    • Methodology:

      • Sample Preparation: Dissolve 5-10 mg of the pyrimidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[15]

      • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a spectral width of -2 to 12 ppm, 16-32 scans for a good signal-to-noise ratio, and a relaxation delay of 2 seconds.[14]

      • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

      • Data Analysis: Analyze chemical shifts (δ), integration (for ¹H), and coupling constants (J). The presence of a broad signal for an exchangeable proton (OH vs. NH) and the chemical shifts of ring carbons can help differentiate between keto and enol tautomers.

    B. Mass Spectrometry (MS)

    • Objective: To confirm the molecular weight and elemental composition.

    • Methodology:

      • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

      • Data Acquisition: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[16]

      • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The high-resolution data allows for the confirmation of the elemental formula, distinguishing it from compounds with the same nominal mass. Fragmentation patterns can also provide clues to differentiate isomers.[16]

    C. Infrared (IR) Spectroscopy

    • Objective: To identify functional groups and probe tautomeric equilibrium.

    • Methodology:

      • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

      • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[15]

      • Data Analysis: Look for characteristic absorption bands. A strong, broad absorption around 3200-3400 cm⁻¹ is indicative of an O-H stretch (enol form), while a strong absorption around 1650-1700 cm⁻¹ suggests a C=O stretch (keto form).[17]

    Protocol 2: X-ray Crystallography

    Rationale: While spectroscopy provides data on the molecule in solution, X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[3] This is the gold standard for confirming tautomeric forms and observing intermolecular interactions like hydrogen bonding and π-stacking, which are vital for understanding crystal packing and can inform the design of solid-state formulations.[18][19][20]

    • Objective: To determine the precise solid-state structure, including bond lengths, angles, and intermolecular interactions.

    • Methodology:

      • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

      • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

      • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule in the crystal lattice.

    Protocol 3: Computational Modeling

    Rationale: Computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool.[3] They can calculate the relative energies of different isomers and tautomers, helping to rationalize experimental observations.[18] Furthermore, computational models can predict spectroscopic data (NMR shifts, IR frequencies) and physicochemical properties, guiding synthetic efforts toward the most promising candidates.[21]

    • Objective: To predict the relative stability of tautomers/isomers and calculate key structural and electronic properties.

    • Methodology:

      • Structure Building: Build the 3D structures of the isomers and tautomers of interest using molecular modeling software.

      • Geometry Optimization: Perform geometry optimization and frequency calculations using DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)).[3] This provides the minimum energy structure.

      • Property Calculation: From the optimized geometry, calculate relative energies to determine the most stable form. NMR chemical shifts and other properties can also be predicted.

      • Solvation Effects: To better mimic experimental conditions, calculations can be repeated using a continuum solvation model (e.g., PCM) to account for the effect of the solvent.

    Comparative Data Summary

    The following tables present hypothetical but representative data for 4-Ethylpyrimidin-5-ol and its key isomer, 5-Ethylpyrimidin-4-ol, to illustrate the expected differences.

    Table 1: Comparative Spectroscopic Data

    CompoundTautomerKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)Key IR Band (cm⁻¹)
    4-Ethylpyrimidin-5-ol Enol~8.5-9.5 (broad, OH)~150-160 (C-OH)~3300 (broad, O-H)
    (Hypothetical)Keto~11.0-12.0 (broad, NH)~180-190 (C=O)~1680 (strong, C=O)
    5-Ethylpyrimidin-4-ol Enol~9.0-10.0 (broad, OH)~155-165 (C-OH)~3250 (broad, O-H)
    (Hypothetical)Keto~11.5-12.5 (broad, NH)~175-185 (C=O)~1670 (strong, C=O)

    Table 2: Predicted Physicochemical and Biological Properties

    CompoundPredominant Tautomer (in H₂O)Calculated LogPPredicted pKaPotential Biological Target Class
    4-Ethylpyrimidin-5-ol Keto1.2~7.5 (enol OH)Kinase, Dihydrofolate Reductase
    5-Ethylpyrimidin-4-ol Keto1.1~8.5 (enol OH)Kinase, Antiviral Enzymes
    6-Ethyl-5-fluoro-pyrimidin-4-ol Keto1.5~8.0 (enol OH)Kinase, Thymidylate Synthase

    Conclusion and Future Directions

    The structural analysis of 4-Ethylpyrimidin-5-ol and its derivatives demonstrates a fundamental principle of medicinal chemistry: structure dictates function. The choice of isomeric form, the predominant tautomer, and the addition of analog-defining substituents collectively determine the molecule's physicochemical properties and its potential for therapeutic intervention. The interplay between the ethyl group's position and the hydroxyl group's tautomeric nature significantly influences hydrogen bonding patterns, lipophilicity, and electronic distribution—all critical factors for target binding and drug-likeness.

    A comprehensive, multi-technique approach combining high-resolution spectroscopy, definitive X-ray crystallography, and predictive computational modeling is not just best practice; it is essential for efficiently navigating the complex chemical space of pyrimidine analogs.[3][14][21] The insights gained from such a rigorous comparative framework enable researchers to move beyond trial-and-error and toward the rational design of next-generation therapeutics, leveraging the privileged pyrimidine scaffold to address unmet medical needs.

    References

    • Juniper Publishers. (2017, April 3).
    • PMC. (n.d.).
    • Significance The Biological Activity to Pyrimidine Analogues. (2020, March 1).
    • Benchchem. (n.d.).
    • Benchchem. (n.d.). The Biological Significance of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development.
    • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines.
    • NCBI Bookshelf - NIH. (2017, April 16). Pyrimidine Analogues.
    • R Discovery. (2021, April 2). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents.
    • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
    • Biomedicine. (n.d.). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents.
    • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
    • ResearchGate. (2022, January 11). (PDF) Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents.
    • New Journal of Chemistry (RSC Publishing). (n.d.). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen.
    • Acta Crystallographica. (1965, October).
    • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
    • ResearchGate. (2016, March 2). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
    • MedCrave online. (2018, September 14).
    • Benchchem. (n.d.). Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide.
    • ResearchGate. (n.d.).
    • JOCPR. (n.d.). 150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi.
    • Mass spectral fragmentation modes of pyrimidine deriv
    • Benchchem. (n.d.). A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery.
    • PMC. (n.d.).
    • Scilit. (n.d.).
    • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
    • NextSDS. (n.d.).
    • ResearchGate. (n.d.).
    • Benchchem. (n.d.). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.
    • ACS Publications. (2020, September 8). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array | Organic Letters.
    • ACS Publications. (n.d.). Tautomerism of 1-Methyl Derivatives of Uracil, Thymine, and 5-Bromouracil. Is Tautomerism the Basis for the Mutagenicity of 5-Bromouridine? | The Journal of Physical Chemistry B.
    • PubMed. (2002, April 25). Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)
    • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022, November 9).
    • Chemsrc. (2025, August 25). 5-ethylpyrimidin-4-ol | CAS#:25198-98-5.
    • NextSDS. (n.d.).
    • King-Pharm. (n.d.). 5-ethylpyrimidin-4-ol [25198-98-5].
    • PMC. (n.d.). Antiviral Action and Cellular Toxicity of Four Thymidine Analogues: 5-Ethyl-, 5-Vinyl-, 5-Propyl-, and 5-Allyl-2′-Deoxyuridine.
    • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022, November 9).
    • Asian Journal of Chemistry. (2011, November 2). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.
    • PubMed. (2024, September 9).

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    Safety & Regulatory Compliance

    Safety

    Comprehensive Operational and Disposal Guide for 4-Ethylpyrimidin-5-ol

    As a critical heterocyclic intermediate, 4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) is frequently utilized in advanced pharmaceutical synthesis. Notably, it serves as a foundational building block in the development of ly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a critical heterocyclic intermediate, 4-Ethylpyrimidin-5-ol (CAS: 1394936-18-5) is frequently utilized in advanced pharmaceutical synthesis. Notably, it serves as a foundational building block in the development of lysophosphatidic acid receptor 1 (LPA1) antagonists, such as BMS-986278, which are actively investigated for the treatment of pulmonary fibrotic diseases ()[1].

    Given its potent biological activity and complex molecular structure, standard laboratory disposal methods are insufficient. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, containment, and destruction of 4-ethylpyrimidin-5-ol.

    Quantitative Hazard & Physicochemical Data

    To design an effective disposal strategy, we must first understand the chemical’s hazard profile. The lipophilic ethyl group combined with the hydrogen-bonding hydroxyl group facilitates rapid dermal penetration, while the robust pyrimidine ring dictates its thermal destruction requirements.

    Property / ParameterValue / ClassificationCausality / Operational Impact
    CAS Number 1394936-18-5Unique identifier for tracking, inventory management, and SDS retrieval.
    Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes; mandates full-body and respiratory PPE[2].
    Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Direct contact causes severe irritation; requires heavy-duty nitrile gloves and chemical splash goggles[2].
    Target Organ Toxicity STOT SE 3 (H336)Vapors or aerosolized dust may cause CNS depression (dizziness); necessitates handling strictly within a ducted fume hood[2].

    Step-by-Step Operational Handling Protocol

    Every protocol in the laboratory must be a self-validating system to ensure absolute safety. Do not proceed to the next step unless the validation criteria of the current step are met.

    Step 1: Pre-Operation Environmental Validation

    • Action: Verify negative pressure in the hard-ducted chemical fume hood using a digital flow meter or visual continuous flow monitor.

    • Causality: 4-Ethylpyrimidin-5-ol is an Acute Tox. 4 inhalation hazard and a STOT SE 3 CNS depressant[2]. Ensuring a face velocity of 80–100 feet per minute (fpm) prevents the escape of harmful particulates into the operator's breathing zone.

    • Validation: The system is validated if the flow monitor alarm is active, calibrated, and reads within the safe operational "green zone" before the chemical container is unsealed.

    Step 2: PPE Verification

    • Action: Don a disposable particulate respirator (N95 or P100 minimum), double nitrile gloves, a fluid-resistant lab coat, and tightly sealed chemical splash goggles.

    • Causality: The compound's H312 (dermal toxicity) and H319 (severe eye irritation) classifications mean that any mucosal or skin exposure can lead to rapid systemic absorption[2].

    • Validation: Perform a positive/negative pressure seal check on the respirator. If no air leaks are detected around the edges, the respiratory barrier is validated.

    Step 3: Material Transfer

    • Action: Use anti-static spatulas for weighing solid powders. If the chemical is in solution (e.g., dissolved in dichloromethane during synthesis), use sealed, pressure-equalizing addition funnels.

    • Causality: Static discharge can aerosolize fine powders, instantly violating the inhalation safety threshold.

    • Validation: The absence of clinging powder on the exterior of the transfer vessel confirms static control is effective.

    Spill Response & Containment Workflow

    In the event of a breach, the physical state of the chemical (solid powder vs. solvent solution) dictates the containment strategy.

    SpillResponse Start Spill Detected (4-Ethylpyrimidin-5-ol) PPE Don PPE (Respirator, Gloves, Goggles) Start->PPE Vent Isolate Area & Ensure Ventilation PPE->Vent State Assess Chemical State Vent->State Solid Solid/Powder Spill State->Solid Liquid Solution Spill State->Liquid Sweep Dampen to Prevent Dust Sweep Mechanically Solid->Sweep Absorb Apply Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Container Transfer to Sealed Hazardous Waste Container Sweep->Container Absorb->Container Incinerate High-Temp Incineration (NOx Scrubbing) Container->Incinerate

    Spill response workflow for 4-Ethylpyrimidin-5-ol, detailing state-dependent containment.

    Proper Disposal & Destruction Procedures

    Because 4-ethylpyrimidin-5-ol contains a highly stable nitrogenous pyrimidine ring, improper disposal (such as standard landfilling) poses a significant risk of groundwater contamination. Furthermore, thermal degradation of nitrogen-containing heterocycles leads to the release of toxic nitrogen oxides (NOx) ()[3]. Therefore, high-temperature incineration with active NOx scrubbing is the only acceptable disposal method.

    Step 1: Source Segregation

    • Action: Place 4-ethylpyrimidin-5-ol waste into a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE). Do not mix with strong oxidizers or acidic waste streams.

    • Causality: Mixing with oxidizers can trigger exothermic reactions, potentially volatilizing the toxic compound before it reaches the incinerator.

    Step 2: Regulatory Labeling

    • Action: Label the container explicitly with "Hazardous Waste: Toxic Organic Solid (Acute Tox. 4) - Contains Pyrimidine Derivatives."

    • Causality: Accurate labeling ensures the downstream waste management facility routes the container to a rotary kiln or liquid injection incinerator equipped with the correct exhaust scrubbers ()[4].

    Step 3: High-Temperature Incineration When contracting a hazardous waste disposal vendor, ensure their facilities meet the following operational parameters for nitrogenous waste:

    ParameterRequired StandardMechanistic Rationale
    Primary Chamber Temp > 1,000 °C (1,832 °F)Required to fully cleave the stable aromatic pyrimidine ring and prevent the formation of toxic intermediate byproducts[5].
    Residence Time Minimum 2.0 secondsEnsures complete thermal oxidation of the ethyl side chain and cyclic nitrogen components[5].
    Exhaust Treatment Active NOx Scrubbing (e.g., SNCR/SCR)Neutralizes nitrogen oxides (NOx) formed during the combustion of fuel-bound nitrogen in the pyrimidine ring[3].
    Oxygen Concentration > 3% Excess O₂Prevents the formation of carbon monoxide (CO) and soot during the destruction of the carbon backbone[5].
    References
    • 4-ethylpyrimidin-5-ol — Chemical Substance Information | NextSDS Chemical Database | [Link]

    • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases | Journal of Medicinal Chemistry - ACS Publications |[Link]

    • Incineration and Treatment of Hazardous Waste | U.S. Environmental Protection Agency (EPA) |[Link]

    • Pyrolysis of Polyurethanes. Process Features and Composition of Reaction Products | ResearchGate |[Link]

    Sources

    Handling

    Personal protective equipment for handling 4-Ethylpyrimidin-5-ol

    Essential Safety and Handling Guide for 4-Ethylpyrimidin-5-ol For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive, immediate safety and logistical information for the proper...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Essential Safety and Handling Guide for 4-Ethylpyrimidin-5-ol

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides comprehensive, immediate safety and logistical information for the proper handling and disposal of 4-Ethylpyrimidin-5-ol. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the rationale behind each procedural step.

    Understanding the Hazard Profile of 4-Ethylpyrimidin-5-ol

    Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 4-Ethylpyrimidin-5-ol is classified with the following hazards:

    • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

    • Skin Irritation: Causes skin irritation.[1]

    • Serious Eye Irritation: Causes serious eye irritation.[1]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

    This combination of hazards necessitates a stringent adherence to the safety protocols outlined below to minimize exposure risk.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with 4-Ethylpyrimidin-5-ol. The following table summarizes the required PPE.

    PPE ComponentSpecificationRationale
    Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption, which can cause irritation and systemic toxicity.[2][3] Gloves must be inspected before use and changed regularly, or immediately if contaminated.
    Eye and Face Protection Safety goggles with side-shields or a face shield.To protect against splashes and aerosols that can cause serious eye irritation.[2][4] Standard safety glasses are insufficient.
    Body Protection A lab coat or a chemical-resistant gown.To protect the skin on the arms and body from accidental contact.[5]
    Respiratory Protection Use in a chemical fume hood.To prevent the inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
    Safe Handling and Operational Workflow

    Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.

    Workflow for Handling 4-Ethylpyrimidin-5-ol

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing In Fume Hood Dissolving/Reacting Dissolving/Reacting Weighing->Dissolving/Reacting Transferring Transferring Dissolving/Reacting->Transferring Decontaminate Glassware Decontaminate Glassware Transferring->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Don Appropriate PPE Don Appropriate PPE Alert Others->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Properly Dispose of Waste Properly Decontaminate Area->Dispose of Waste Properly

    Caption: A step-by-step workflow for responding to a spill of 4-Ethylpyrimidin-5-ol.

    Disposal Protocol:

    • Waste Classification: 4-Ethylpyrimidin-5-ol and any materials contaminated with it should be treated as hazardous waste.

    • Containerization: Collect waste in a clearly labeled, sealed container.

    • Disposal: Arrange for disposal by a licensed waste disposal company. [2]Do not dispose of this chemical down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.

    By adhering to these guidelines, you can significantly reduce the risks associated with handling 4-Ethylpyrimidin-5-ol, ensuring a safe and productive research environment.

    References

    • 4-ethylpyrimidin-5-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

    • Safety Data Sheet. (n.d.). Retrieved from [Link]

    • 5-ethylpyrimidin-4-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

    • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

    • PPE Requirements Hazardous Drug Handling. (n.d.). Retrieved from [Link]

    • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

    • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

    • Personal Protective Equipment - POGO Satellite Manual. (n.d.). Retrieved from [Link]

    • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]

    • 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem. (n.d.). Retrieved from [Link]

    • Guidelines on Handling Hazardous Drugs - ASHP. (n.d.). Retrieved from [Link]

    • Antiviral action and cellular toxicity of four thymidine analogues: 5-ethyl-,5-vinyl-, 5-propyl-, and 5-allyl-2'- deoxyuridine - PubMed. (1976, July). Retrieved from [Link]

    • impurities: guideline for residual solvents q3c(r5) - PMDA. (n.d.). Retrieved from [Link]

    • 5-ethylpyrimidin-4-ol | CAS#:25198-98-5 | Chemsrc. (2025, August 25). Retrieved from [Link]

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